4-Isopropylpyrimidine-5-boronic acid
Description
Properties
IUPAC Name |
(4-propan-2-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXLPHORPDPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657445 | |
| Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-27-5 | |
| Record name | B-[4-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-isopropylpyrimidine-5-boronic acid chemical properties
This compound is a versatile and highly effective building block for the synthesis of complex, biologically relevant molecules. Its favorable reactivity profile in Suzuki-Miyaura couplings allows for the reliable installation of the 4-isopropylpyrimidine moiety. [1]By understanding the underlying reaction mechanism and adhering to robust experimental protocols, researchers can leverage this reagent to accelerate the discovery and development of novel chemical entities for a wide range of applications, from pharmaceuticals to advanced materials. [14]
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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4-Isopropylphenylboronic acid | C9H13BO2. PubChem - NIH. [Link]
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The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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An In-Depth Technical Guide to the Structure, Bonding, and Application of 4-Isopropylpyrimidine-5-boronic Acid in Medicinal Chemistry
Executive Summary: In the landscape of modern drug discovery, heterocyclic boronic acids have emerged as exceptionally versatile scaffolds. Their unique electronic properties and reactivity profile make them indispensable tools for medicinal chemists. This guide provides a detailed examination of 4-isopropylpyrimidine-5-boronic acid, a molecule that merges the crucial pharmacophoric features of a pyrimidine ring with the covalent-binding and cross-coupling capabilities of a boronic acid. We will dissect its molecular structure, explore the nuances of its chemical bonding, and contextualize its reactivity and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrimidine Boronic Acids
The incorporation of boron into drug candidates has evolved from a niche curiosity to a mainstream strategy, largely demystifying early concerns about toxicity.[1] The approval of drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam solidified the therapeutic potential of the boronic acid moiety.[1][2] This functional group is not merely a passive structural element; its Lewis acidic boron atom is a key pharmacophore capable of forming reversible covalent bonds with target proteins, often acting as a transition-state analog to inhibit enzymes like serine proteases.[3][4]
When the boronic acid group is appended to a pyrimidine core, the resulting molecule becomes particularly powerful. Pyrimidine rings are privileged structures in medicinal chemistry, forming the backbone of many natural and synthetic bioactive compounds, including the nucleobases of DNA and RNA.[5] They provide a rigid scaffold with defined vectors for substitution and offer multiple hydrogen bond donors and acceptors. This compound exemplifies this synergy, presenting a valuable building block for creating complex molecular architectures and a potential lead compound for targeted therapies.[6][7]
Molecular Structure and Bonding Analysis
A thorough understanding of a molecule's structure and bonding is fundamental to predicting its reactivity, designing derivatives, and interpreting its biological activity.
Core Chemical Identity
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 913835-27-5 | [8][9] |
| Molecular Formula | C₇H₁₁BN₂O₂ | [8] |
| Molecular Weight | 165.99 g/mol | [8][9] |
| Purity | Typically ≥95% | [8] |
Structural and Bonding Elucidation
The molecule can be deconstructed into three key components: the pyrimidine core, the isopropyl substituent, and the boronic acid functional group.
-
The Pyrimidine Core: This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 3. The carbon and nitrogen atoms of the ring are sp² hybridized, resulting in a planar geometry. The nitrogen atoms are electronegative, rendering the ring electron-deficient and influencing its reactivity and interaction with biological targets.
-
The Isopropyl Group: Attached at position 4, this alkyl group consists of sp³ hybridized carbons. It introduces a non-polar, sterically bulky feature to the molecule, which can be critical for fitting into hydrophobic pockets within an enzyme's active site.
-
The Boronic Acid Moiety (-B(OH)₂): This is the molecule's most defining functional group. The central boron atom is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. Crucially, this leaves the boron atom with a vacant p-orbital, making it electron-deficient and a potent Lewis acid. This electronic feature is the basis for its ability to accept a pair of electrons from a nucleophile (e.g., a serine residue in an enzyme) and its utility in palladium-catalyzed cross-coupling reactions.[2]
Solid-State Conformation and Intermolecular Forces
While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies of other boronic acids provide a reliable model for its solid-state behavior.[4][5][10] In the solid state, boronic acids rarely exist as discrete monomers. The hydroxyl groups are potent hydrogen bond donors and acceptors, leading to the formation of highly stable, hydrogen-bonded dimers or extended polymeric networks. This self-assembly is a critical factor in the material's physical properties, such as melting point and solubility.
Caption: Potential hydrogen-bonding dimer formation in boronic acids.
Synthesis and Spectroscopic Characterization
The synthesis and analytical confirmation of molecular structure are foundational activities in chemical and pharmaceutical development.
A Plausible Synthetic Pathway
While specific vendor synthesis routes are proprietary, a common and effective method for preparing aryl and heteroaryl boronic acids involves the lithiation of a halogenated precursor followed by quenching with a borate ester.[11] This approach offers high yields and is adaptable for large-scale production.
Caption: Generalized workflow for the synthesis of pyrimidine boronic acids.
Experimental Causality:
-
Why -78°C? The lithiation reaction is highly exothermic and the resulting organolithium intermediate is unstable at higher temperatures. Performing the reaction at dry ice/acetone temperatures is critical to prevent side reactions and decomposition.
-
Why Triisopropyl Borate? This reagent is an excellent source of electrophilic boron. Its bulky isopropyl groups help to prevent the formation of over-borylated byproducts.
-
Why Acidic Hydrolysis? The initial reaction forms a borate ester, which must be hydrolyzed under acidic conditions to yield the final, free boronic acid.
Expected Spectroscopic Profile
Spectroscopic analysis provides the definitive confirmation of a molecule's structure. Below is a table of expected data for this compound, based on its constituent functional groups.
| Technique | Expected Observations |
| ¹H NMR | ~9.0-9.2 ppm (s, 1H): H2 proton of pyrimidine ring. ~8.7-8.9 ppm (s, 1H): H6 proton of pyrimidine ring. ~5.0-7.0 ppm (br s, 2H): -B(OH)₂ protons, often exchangeable and broad. ~3.0-3.3 ppm (sept, 1H): Isopropyl -CH proton. ~1.2-1.4 ppm (d, 6H): Isopropyl -CH₃ protons. |
| ¹³C NMR | ~155-165 ppm: Pyrimidine ring carbons (C2, C4, C6). Carbon attached to Boron: Signal may be broad or unobserved due to quadrupolar relaxation. ~30-35 ppm: Isopropyl -CH carbon. ~20-25 ppm: Isopropyl -CH₃ carbons. |
| FTIR (cm⁻¹) | ~3200-3500 (broad): O-H stretching from the boronic acid. ~2900-3000: C-H stretching (aliphatic and aromatic). ~1550-1600: C=N and C=C stretching from the pyrimidine ring. ~1300-1400: B-O stretching. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 167.0 |
Reactivity and Application in Medicinal Chemistry
The true value of this compound lies in its dual functionality: as a reactive pharmacophore and as a versatile synthetic intermediate.
The Boronic Acid as a Covalent Warhead
A primary application of boronic acids in drug design is their use as inhibitors of serine hydrolases (e.g., proteases, β-lactamases).[3][4] The Lewis acidic, sp²-hybridized boron atom is perfectly poised to interact with the nucleophilic hydroxyl group of a catalytic serine residue in an enzyme's active site. This interaction leads to the formation of a stable, tetrahedral (sp³-hybridized) boronate adduct, effectively mimicking the transition state of the enzymatic reaction and blocking its catalytic cycle.[4] This covalent yet often reversible binding can lead to inhibitors with high potency and prolonged duration of action.
Caption: Covalent interaction of a boronic acid with a serine residue.
Utility in Suzuki-Miyaura Cross-Coupling
Beyond its role as a pharmacophore, this compound is an invaluable building block in organic synthesis.[1] It is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This palladium-catalyzed reaction allows chemists to efficiently couple the pyrimidine core to a wide array of aryl or heteroaryl halides. This capability is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of large libraries of diverse compounds for high-throughput screening, which accelerates the discovery of new drug candidates.[6]
Potential as a VCP/p97 Inhibitor
Recent research has highlighted pyrimidine-containing boronic acids as potent inhibitors of Valosin-Containing Protein (VCP/p97), an enzyme critical to the ubiquitin-proteasome system and an attractive target for cancer therapy.[3][7] A 2021 study in Bioorganic & Medicinal Chemistry detailed the discovery of novel pyrimidine-boronic acid inhibitors of VCP/p97, demonstrating that this chemical class can achieve potent enzymatic inhibition with IC₅₀ values in the nanomolar range.[7] The this compound scaffold fits the general structure-activity relationships described, suggesting it is a promising starting point for developing potent and selective VCP/p97 inhibitors.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic tool for the modern drug developer. Its structure is a deliberate fusion of a biologically relevant heterocycle and a uniquely reactive functional group. The sp²-hybridized boron atom provides a gateway to both potent covalent enzyme inhibition and versatile synthetic elaboration via cross-coupling chemistry. Understanding the interplay between its planar geometry, Lewis acidity, and hydrogen-bonding potential is key to unlocking its full potential. Future research will likely focus on synthesizing derivatives to probe structure-activity relationships against targets like VCP/p97, as well as incorporating this scaffold into more complex molecules to address a wide spectrum of diseases.
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- 4-Isopropylphenylboronic acid | C9H13BO2. PubChem, National Institutes of Health.
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The Mechanistic Landscape of 4-isopropylpyrimidine-5-boronic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Convergence of Pyrimidine Versatility and Boronic Acid Reactivity
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with reactive pharmacophores is a cornerstone of rational drug design. 4-isopropylpyrimidine-5-boronic acid emerges as a compound of significant interest, situated at the intersection of two powerful chemical motifs: the pyrimidine ring and the boronic acid functional group. The pyrimidine core is a ubiquitous feature in a vast array of biologically active molecules, including anticancer, antibacterial, antifungal, and antiviral agents, owing to its diverse hydrogen bonding capabilities and structural versatility.[1] The boronic acid moiety, on the other hand, provides a unique and potent mechanism for interacting with biological targets.[2][3]
This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound in biological systems. While direct experimental data for this specific molecule is nascent, this document will synthesize established principles from related pyrimidine-boronic acid derivatives and the broader field of boronic acid-based therapeutics to provide a predictive framework for researchers. We will delve into the fundamental biochemistry of boronic acids, explore likely enzymatic targets, and present detailed experimental protocols to facilitate the investigation of this promising compound.
Core Principles: The Unique Chemistry of Boronic Acids in a Biological Milieu
Boronic acids function as mild Lewis acids, a characteristic that underpins their unique biological activity.[3][4] Their defining feature is the ability to form reversible covalent bonds with nucleophiles, most notably the hydroxyl groups of diols and specific amino acid residues within protein active sites.[4][5] This reversible covalent inhibition offers a compelling advantage over traditional non-covalent interactions, often leading to enhanced potency and prolonged target engagement.
The boron atom in a boronic acid can exist in two hybridization states: a trigonal planar sp2 state and a tetrahedral sp3 state.[6] This flexibility allows for dynamic interactions with biological targets. Upon encountering a nucleophilic partner, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site, the boron atom can transition from the sp2 to the sp3 state, forming a stable but reversible tetrahedral boronate complex.[6] This interaction is central to the inhibitory potential of boronic acid-containing drugs like the proteasome inhibitor bortezomib.[2][4]
A critical consideration for any boronic acid in a biological context is its oxidative stability. The carbon-boron bond can be susceptible to cleavage by reactive oxygen species (ROS), which can lead to metabolic inactivation.[7][8] The electronic properties of the attached aromatic or heterocyclic ring system, in this case, the 4-isopropylpyrimidine moiety, will influence this stability.
Hypothesized Mechanisms of Action for this compound
Based on the known activities of structurally related pyrimidine-boronic acid derivatives and the general reactivity of the boronic acid pharmacophore, we can postulate several high-probability mechanisms of action for this compound.
Inhibition of Serine Proteases
Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer progression. They are characterized by a catalytic triad that includes a highly reactive serine residue. Boronic acids are well-established as potent inhibitors of serine proteases, acting as transition-state analogs.[5]
The proposed mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom of this compound. This forms a stable, tetrahedral boronate adduct, effectively sequestering the catalytic serine and inhibiting the enzyme's proteolytic activity.[4] The pyrimidine core and the isopropyl substituent would be expected to engage in secondary interactions within the enzyme's specificity pockets, thereby influencing the compound's potency and selectivity for different serine proteases.
Potential Serine Protease Targets:
| Target Class | Rationale for Inhibition | Therapeutic Relevance |
| β-Lactamases | Boronic acids are known inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[9] | Overcoming antibiotic resistance in bacterial infections. |
| Fibroblast Activation Protein (FAP) | FAP is a serine protease selectively expressed in the stroma of many cancers and is implicated in tumor invasion and metastasis.[10] | Anti-cancer therapy, particularly targeting the tumor microenvironment. |
| Prolyl Oligopeptidase (PREP) | PREP is a serine protease involved in neurological and inflammatory disorders.[10] | Treatment of neurodegenerative diseases and inflammatory conditions. |
Modulation of the Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells and is a critical regulator of cellular homeostasis. The proteasome, a multi-subunit protease complex, is a key component of this system. The drug bortezomib, a dipeptide boronic acid, validated the proteasome as a therapeutic target in oncology.[11][12]
Recent studies have also identified pyrimidine-boronic acid derivatives as potent inhibitors of Valosin-Containing Protein (VCP/p97), an AAA+ ATPase that functions upstream of the proteasome in the UPS.[9][13] VCP/p97 is essential for the extraction of ubiquitinated proteins from cellular compartments for subsequent degradation by the proteasome.[13]
Therefore, this compound could potentially inhibit the UPS at two key nodes:
-
Direct Proteasome Inhibition: The boronic acid moiety could interact with the N-terminal threonine residue in the catalytic β-subunits of the 20S proteasome, similar to bortezomib.[2] This would lead to an accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[14]
-
VCP/p97 Inhibition: The compound could bind to and inhibit the ATPase activity of VCP/p97, disrupting the processing of ubiquitinated proteins and inducing cellular stress.[13]
Diagram of Potential UPS Inhibition by this compound:
Caption: Potential inhibition points of this compound in the Ubiquitin-Proteasome System.
Kinase Inhibition
While less common than serine protease inhibition, boronic acids have been explored as kinase inhibitors. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It is plausible that the pyrimidine core of this compound could anchor the molecule in the ATP-binding pocket of a kinase, positioning the boronic acid to form a covalent interaction with a nearby nucleophilic residue, such as a cysteine or lysine, or to engage in unique hydrogen bonding interactions.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a key signaling node in inflammatory pathways. Pyrimidine-based inhibitors of IRAK4 are actively being investigated, and the incorporation of a boronic acid could offer a novel binding mode.[9]
Experimental Protocols for Mechanistic Elucidation
To investigate the hypothesized mechanisms of action of this compound, a tiered experimental approach is recommended.
Protocol 1: General Cytotoxicity and Target Class Identification
Objective: To determine the cytotoxic potential of the compound and to gain initial insights into the general class of its biological target.
Methodology:
-
Cell Viability Assays:
-
Utilize a panel of cancer cell lines (e.g., multiple myeloma cell line RPMI-8226 for proteasome inhibition, and various solid tumor lines).
-
Treat cells with a dose-response range of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine the IC50 value.
-
-
Broad-Spectrum Protease and Kinase Panel Screening:
-
Submit the compound for screening against a commercially available panel of recombinant human proteases (including various serine proteases) and kinases.
-
This will provide a rapid assessment of the compound's selectivity and identify high-affinity targets for further investigation.
-
Protocol 2: In-depth Investigation of Proteasome and VCP/p97 Inhibition
Objective: To specifically determine if this compound inhibits the ubiquitin-proteasome system.
Methodology:
-
In Vitro Proteasome Activity Assay:
-
Use purified 20S human proteasome.
-
Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates (e.g., Suc-LLVY-AMC, Boc-LRR-AMC, and Z-LLE-AMC, respectively).
-
Incubate the proteasome with varying concentrations of the test compound prior to substrate addition.
-
Monitor fluorescence over time to determine the rate of substrate cleavage and calculate the IC50 for each activity.
-
-
Cellular Ubiquitinated Protein Accumulation Assay (Western Blot):
-
Treat a relevant cell line (e.g., RPMI-8226) with the test compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 4, 8, 12, 24 hours). Bortezomib should be used as a positive control.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific for ubiquitin to visualize the accumulation of polyubiquitinated proteins. An increase in high molecular weight ubiquitin smears indicates proteasome inhibition.
-
-
VCP/p97 ATPase Activity Assay:
-
Utilize recombinant human VCP/p97.
-
Measure the ATPase activity by quantifying the release of inorganic phosphate from ATP, for example, using a malachite green-based assay.
-
Determine the IC50 of this compound for VCP/p97 ATPase activity.
-
Workflow for Investigating UPS Inhibition:
Caption: Experimental workflow for elucidating the potential UPS inhibitory activity of the compound.
Future Directions and Conclusion
This compound represents a molecule with significant therapeutic potential, leveraging the advantageous properties of both the pyrimidine scaffold and the boronic acid pharmacophore. The mechanisms of action outlined in this guide – namely serine protease inhibition, modulation of the ubiquitin-proteasome system, and potential kinase inhibition – provide a rational starting point for its biological characterization.
The immediate research priorities should focus on the synthesis and in vitro evaluation of this compound against the proposed target classes. Subsequent structure-activity relationship (SAR) studies, guided by co-crystal structures of the compound with its target enzymes, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. While the inherent oxidative instability of boronic acids is a potential challenge, modern medicinal chemistry offers strategies to mitigate this liability, ensuring that the therapeutic promise of molecules like this compound can be fully realized.[7][8] This guide serves as a foundational resource for scientists and researchers embarking on the exciting journey of exploring the biological activities of this and related pyrimidine-boronic acid derivatives.
References
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Zhang, Y., Xie, X., Wang, X., Wen, T., Zhao, C., Liu, H., Zhao, B., & Zhu, Y. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]
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An In-depth Technical Guide to the Synthesis and Application of Novel 4-Isopropylpyrimidine-5-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of novel derivatives of 4-isopropylpyrimidine-5-boronic acid. With full editorial control, this document moves beyond a rigid template to deliver field-proven insights and a self-validating framework for experimental design, grounded in authoritative scientific literature.
Introduction: The Strategic Importance of the this compound Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, antiviral, and anti-inflammatory agents.[1] Boronic acids, and their derivatives, have emerged as indispensable tools in modern drug discovery, largely due to their versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling.[1] The strategic placement of an isopropyl group at the 4-position and a boronic acid at the 5-position of the pyrimidine ring creates a versatile building block, this compound, with significant potential for the generation of novel and diverse molecular entities.
The isopropyl group can provide beneficial steric and lipophilic properties, potentially enhancing binding affinity and cell permeability of the final compounds. The 5-boronic acid moiety serves as a reactive handle for the introduction of a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.[2]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the primary method for the derivatization of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl halide.[1][3] 5-Pyrimidinylboronic acids, such as our core compound, generally exhibit good reactivity in Suzuki couplings, allowing for high yields with a variety of coupling partners.[1]
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis offers significant advantages, including reduced reaction times and often improved yields. The following is a robust starting protocol for the coupling of this compound with a variety of aryl and heteroaryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave reaction vessel, add this compound, the aryl/heteroaryl halide, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the vessel in a microwave reactor and heat to 100-150 °C for 10-30 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings.[4]
-
Base: Potassium carbonate is a moderately strong base, effective in activating the boronic acid for transmetalation.
-
Solvent System: A mixture of dioxane and water is often optimal, as it can dissolve both the organic and inorganic reagents.
-
Microwave Irradiation: This technique accelerates the reaction by efficiently heating the polar reaction mixture, leading to shorter reaction times and potentially cleaner reactions.
Potential Applications in Drug Discovery
The derivatives of this compound are of significant interest in several therapeutic areas, particularly in the development of kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The pyrazolo[4,3-d]pyrimidine scaffold, which can be synthesized from substituted pyrimidines, is a known source of potent CDK inhibitors.[6] Specifically, derivatives with a 3-isopropyl group have shown promising activity.[6] This suggests that 4-isopropyl-5-arylpyrimidines derived from our core molecule could serve as key intermediates in the synthesis of novel and selective CDK inhibitors. The aryl group introduced via Suzuki coupling can be further functionalized to optimize binding to the kinase active site.
Caption: Synthetic strategy towards pyrazolo[4,3-d]pyrimidine CDK inhibitors.
Other Potential Therapeutic Targets
The versatility of the pyrimidine scaffold suggests that derivatives of this compound could be explored for a wide range of biological activities. The introduction of different aryl and heteroaryl moieties can lead to compounds with potential applications as:
-
Antiviral agents: Pyrimidine derivatives have been investigated as inhibitors of viral replication, including HIV.[4]
-
Antibacterial agents: The pyrimidine core is present in several antibacterial drugs, and novel derivatives could exhibit activity against resistant strains.[7]
-
Anti-inflammatory agents: Certain pyrimidine-containing compounds have demonstrated anti-inflammatory properties.
Characterization and Purification of Novel Derivatives
The successful synthesis of novel derivatives must be followed by rigorous characterization and purification to ensure the integrity of the compounds for biological testing.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying the products of Suzuki coupling reactions. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for biological assays, preparative HPLC is often employed.
Characterization Methods
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Purpose | Expected Observations for a 5-Aryl-4-isopropylpyrimidine |
| ¹H NMR | To determine the proton environment of the molecule. | Signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons from both the pyrimidine and the newly introduced aryl ring, and the pyrimidine ring protons. |
| ¹³C NMR | To determine the carbon framework of the molecule. | Resonances for the carbons of the isopropyl group, the pyrimidine ring, and the coupled aryl ring. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak corresponding to the calculated mass of the desired product. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic peaks for C-H, C=C, and C=N bonds. |
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for generating a diverse library of 5-aryl and 5-heteroaryl-4-isopropylpyrimidines. The exploration of these derivatives, particularly as precursors to fused ring systems like pyrazolo[4,3-d]pyrimidines, holds significant promise for the development of new therapeutics, especially in the area of oncology with the potential to act as CDK inhibitors. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation in relevant biological assays to fully elucidate the therapeutic potential of this promising scaffold.
References
- Krystof, V., Cankar, P., Frysova, I., Slouka, J., & Kontopidis, G. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 24(5), 995-1003.
- Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025).
- Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Molecules, 20(1), 1339-1353.
- Li, Q., Wang, Y., & Liu, J. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(8), 2263-2280.
- Mignani, S., El Brahmi, N., El Kazzouli, S., Eloy, L., Magedov, I. V., & Majoral, J. P. (2021). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 26(24), 7599.
- Mohareb, R. M., & Abdallah, A. E. M. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(10), 3588-3599.
- Mokale, S. N., Shaik, A. B., & Rapolu, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis and pharmacological evaluation of pyrimidine derivatives. European Journal of Medicinal Chemistry, 85, 543-553.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Pinto, M., Silva, M. P., & Saraiva, L. (2020).
- Steenackers, H. P. L., Ermolat'ev, D. S., Savaliya, B., De Coster, D., Shah, A., Van der Eycken, E. V., & De Vos, D. E. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484.
- Vilar, S., Ferino, G., & Quezada, E. (2017).
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Unlocking the Therapeutic Potential of 4-Isopropylpyrimidine-5-boronic acid: A Technical Guide for Drug Discovery Professionals
Foreword: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-validated pharmacophores can yield novel molecular entities with significant therapeutic promise. This guide delves into the potential biological activities of 4-isopropylpyrimidine-5-boronic acid, a compound that marries the rich medicinal chemistry heritage of the pyrimidine core with the unique biochemical reactivity of the boronic acid functional group. While direct empirical data on this specific molecule is nascent, a comprehensive analysis of its constituent parts allows for the formulation of robust hypotheses regarding its potential mechanisms of action and therapeutic applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this promising compound.
Rationale for Investigation: The Power of Two
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its presence in the fundamental building blocks of nucleic acids (cytosine, thymine, and uracil) provides a biological "passport," allowing pyrimidine-based compounds to be recognized by and interact with a multitude of physiological systems.[1]
The boronic acid moiety, on the other hand, has emerged as a powerful tool in drug design, most notably with the success of the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma.[5][6] Boronic acids are unique in their ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules such as sugars and glycoproteins, and with the active site serine or threonine residues of certain enzymes.[7][8] This capacity for reversible covalent inhibition can lead to high potency and selectivity.[6]
The strategic placement of an isopropyl group at the 4-position of the pyrimidine ring can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
Postulated Biological Activities and Mechanisms of Action
Based on the known activities of pyrimidine derivatives and boronic acids, we can hypothesize several potential biological activities for this compound.
Anticancer Activity
A primary area of investigation for this compound is in oncology. The pyrimidine scaffold is a common feature in kinase inhibitors, and the boronic acid group can act as a potent warhead.
-
Potential Targets:
-
Protein Kinases: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]
-
Proteasome: The success of Bortezomib highlights the potential of boronic acids to inhibit the proteasome, a key player in cellular protein degradation that is essential for cancer cell survival.[5][6] The pyrimidine core could serve to guide the boronic acid to the proteasome's active site.
-
Caption: Postulated antimicrobial mechanisms of action.
Experimental Workflows for Biological Evaluation
A systematic and tiered approach is essential to elucidate the biological activity of this compound.
In Vitro Evaluation
The initial phase of testing should focus on in vitro assays to determine the compound's activity against a panel of relevant targets.
Caption: In vitro experimental workflow.
Step-by-Step Protocol: Kinase Inhibition Assay (Example)
-
Reagents and Materials:
-
This compound
-
Recombinant human kinases (e.g., EGFR, VEGFR, CDK family)
-
Kinase-specific peptide substrates
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the serially diluted compound to the wells. Include positive (staurosporine) and negative (DMSO) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (typically 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) using a non-linear regression analysis.
-
Table 1: Hypothetical In Vitro Activity Data
| Target | Assay Type | IC₅₀ (µM) |
| EGFR Kinase | Biochemical | 0.5 |
| 20S Proteasome | Biochemical | 1.2 |
| E. coli β-Lactamase | Biochemical | 2.5 |
| A549 (Lung Cancer) | Cell Viability | 3.8 |
| S. aureus | MIC | 8.0 |
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a physiological context.
Caption: In vivo experimental workflow.
Step-by-Step Protocol: Xenograft Tumor Model (Example)
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Human cancer cell line (e.g., A549 for lung cancer).
-
-
Procedure:
-
Subcutaneously implant the human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Formulate this compound in a suitable vehicle (e.g., saline, PEG400).
-
Administer the compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Assess any signs of toxicity, such as weight loss or changes in behavior.
-
Analyze pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) from plasma samples.
-
Correlate drug exposure with tumor response (PK/PD analysis).
-
Safety and Toxicological Considerations
While boronic acids have shown therapeutic promise, it is crucial to address potential toxicities. Some boronic acids have been reported to exhibit mutagenic potential in the Ames test. [9][10]Therefore, a comprehensive toxicological assessment is a mandatory component of the drug development process for this compound. This should include in vitro mutagenicity assays (e.g., Ames test) and in vivo toxicity studies to determine the maximum tolerated dose (MTD) and identify any potential organ toxicities. [11]
Conclusion and Future Directions
This compound represents a compelling starting point for the development of novel therapeutics. Its hybrid structure, combining the privileged pyrimidine scaffold with the reactive boronic acid warhead, suggests a high probability of interesting biological activity. The systematic experimental approach outlined in this guide provides a clear roadmap for elucidating the compound's mechanism of action, efficacy, and safety profile. Further derivatization of the core structure, guided by structure-activity relationship (SAR) studies, could lead to the identification of clinical candidates with optimized potency, selectivity, and pharmacokinetic properties. The journey from a promising chemical entity to a life-saving drug is arduous, but for molecules with the inherent potential of this compound, it is a journey worth undertaking.
References
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression - MDPI.
- Comparative Efficacy of 2-Cyanamidopyrimidine Derivatives in Preclinical Animal Models - Benchchem.
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- Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed.
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- Significance and Biological Importance of Pyrimidine in the Microbial World - PMC.
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- 4-Methylpyrimidine-5-boronic acid - SynHet.
- Recent developments in the medicinal chemistry of single boron
- Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google P
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A Technical Guide to 4-Isopropylpyrimidine-5-boronic acid: A Key Building Block in Modern Drug Discovery
Foreword: The Ascendancy of Heterocyclic Boronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its ability to engage in various biological interactions has made it a cornerstone in the design of novel pharmaceuticals. The functionalization of this key heterocycle is paramount to exploring new chemical space and unlocking therapeutic potential. Among the arsenal of synthetic tools available to the medicinal chemist, heterocyclic boronic acids have emerged as indispensable reagents, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth technical overview of 4-isopropylpyrimidine-5-boronic acid, a commercially available building block that has demonstrated significant utility in the synthesis of complex, biologically active molecules. We will delve into its properties, reactivity, and applications, with a particular focus on its role in the Suzuki-Miyaura coupling for the generation of novel drug candidates.
Physicochemical Properties and Structural Attributes
This compound is a white to off-white solid at room temperature. A comprehensive understanding of its fundamental physicochemical properties is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 913835-27-5 | |
| Molecular Formula | C₇H₁₁BN₂O₂ | |
| Molecular Weight | 165.99 g/mol | |
| Purity | Typically ≥95% | |
| Physical State | Solid | N/A |
The structure of this compound, featuring a sterically demanding isopropyl group at the 4-position and the versatile boronic acid moiety at the 5-position of the pyrimidine ring, offers a unique combination of lipophilicity and reactivity. The electron-deficient nature of the pyrimidine ring influences the reactivity of the boronic acid group, making it a suitable coupling partner in a variety of cross-coupling reactions.
Synthesis and Commercial Availability
While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed journals, the general synthesis of pyrimidine boronic acids can be achieved through several established methods. A common approach involves the lithiation of a halogenated pyrimidine precursor, followed by quenching with a trialkyl borate and subsequent acidic workup.
Given its utility, this compound is readily available from various commercial suppliers, including Combi-Blocks Inc., Thermo Fisher Scientific (formerly Alfa Aesar), and CymitQuimica.[3] This commercial availability facilitates its direct use in research and development without the need for in-house synthesis, thereby accelerating drug discovery timelines.
Chemical Reactivity and Mechanistic Considerations: The Suzuki-Miyaura Coupling
The cornerstone of this compound's utility lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (typically a bromide or chloride) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Figure 1: Generalized Suzuki-Miyaura Coupling Workflow.
The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and is often substrate-dependent. Common catalysts include palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[3]
Applications in Drug Discovery: A Versatile Synthetic Handle
The true value of this compound is realized in its application as a versatile building block for the synthesis of novel therapeutic agents. Its presence in the patent literature underscores its importance in the development of new chemical entities targeting a range of diseases.
Inhibitors of Eukaryotic Initiation Factor 4E (eIF4E)
Patent literature discloses the use of this compound in the synthesis of benzoic acid derivatives as inhibitors of eIF4E.[3] eIF4E is a protein that plays a critical role in the initiation of mRNA translation and is often dysregulated in cancer.[3] In one example, 2-bromo-5-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-benzoic acid methyl ester was reacted with this compound via a Suzuki coupling to generate a key intermediate. Subsequent hydrolysis yielded the final product, 5-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-(4-isopropyl-pyrimidin-5-yl)-benzoic acid, a potential anticancer agent.[3]
Isoquinolin-3-ylurea Derivatives for Therapeutic Intervention
In another application, this compound was employed in the synthesis of isoquinolin-3-ylurea derivatives. These compounds are being investigated for various therapeutic applications. The synthesis involved a Suzuki coupling between a halogenated isoquinoline precursor and this compound to introduce the substituted pyrimidine moiety.
Modulators of Calcium Release-Activated Calcium (CRAC) Channels
The versatility of this compound is further demonstrated in its use for the preparation of indole derivatives as CRAC channel modulators. CRAC channels are important mediators of calcium signaling and are implicated in various immune and inflammatory disorders. The synthesis of these modulators involved a Suzuki coupling to attach the 4-isopropylpyrimidine group to the indole scaffold.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction using this compound, based on procedures described in the patent literature. Note: This protocol is for illustrative purposes and should be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
This compound (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.1 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Figure 2: Experimental Workflow for a Suzuki-Miyaura Coupling.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its commercial availability and demonstrated utility in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, make it an attractive starting material for the synthesis of complex molecular architectures. The successful incorporation of the 4-isopropylpyrimidine moiety into molecules targeting a diverse range of biological targets, including eIF4E and CRAC channels, highlights its potential for the development of next-generation therapeutics. As the demand for novel chemical entities continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
- CN103958487A - Benzoic acid derivatives as eif4e inhibitors - Google P
- US9073881B2 - Benzoic acid derivatives - Google P
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- US20110071150A1 - Indole derivatives as crac modulators - Google P
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A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential | Semantic Scholar. [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity. [Link]
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The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
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Aminative Suzuki-Miyaura coupling - PubMed. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. [Link]
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A Methodological Guide to Characterizing the Solubility and Stability of 4-isopropylpyrimidine-5-boronic acid for Pharmaceutical Development
Executive Summary
4-isopropylpyrimidine-5-boronic acid represents a class of heterocyclic boronic acids with significant potential in medicinal chemistry and drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions and as potential pharmacophores themselves.[1] However, the successful progression of any boronic acid-containing candidate from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, most notably its solubility and stability. Boronic acids are a notoriously challenging class of molecules, often exhibiting poor aqueous solubility and susceptibility to multiple degradation pathways.[2][3]
This technical guide provides a comprehensive, methodology-driven framework for researchers, chemists, and formulation scientists to systematically evaluate the solubility and stability of this compound. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental step, empowering teams to generate robust, reliable data packages for informed decision-making in drug development. We present detailed, self-validating protocols for solubility assessment and stability profiling, discuss common degradation mechanisms, and outline strategies for stabilization, ensuring the scientific integrity of the characterization process.
The Boronic Acid Moiety: A Double-Edged Sword in Drug Development
The boronic acid group is a versatile functional group, but its inherent chemical reactivity presents significant challenges. For a molecule like this compound, the electron-deficient pyrimidine ring can exacerbate instability, making a proactive and systematic characterization essential. The primary concerns that this guide will address are the principal failure modes for boronic acids:
-
Limited Solubility: Many boronic acids exhibit low solubility in aqueous media, which can hinder formulation for preclinical and clinical studies.[2]
-
Chemical Instability: The carbon-boron bond is susceptible to cleavage, and the boronic acid moiety itself can undergo several transformations. Key degradation pathways include:
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often pH-dependent and can be accelerated under basic conditions or in the presence of metal catalysts.[4][5]
-
Oxidation: The boronic acid group can be oxidized, typically to a hydroxyl group (phenol equivalent), which can be mediated by ambient oxygen or oxidizing agents.[6][7]
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While often reversible in the presence of water, this can complicate characterization and formulation.[8]
-
A thorough understanding of these liabilities for this compound is not merely an academic exercise; it is a prerequisite for developing a stable, safe, and effective pharmaceutical product.
A Strategic Workflow for Physicochemical Characterization
We advocate for a structured, phase-appropriate approach to characterization. The workflow begins with fundamental solubility assessments and progresses to a comprehensive stability profile under stressed and long-term conditions. This ensures that resource-intensive stability studies are built upon a solid foundation of understanding the molecule's intrinsic properties.
Solubility Assessment: From Screening to Definitive Measurement
Solubility dictates the achievable concentration in formulations and directly impacts oral bioavailability. A multi-tiered approach provides both rapid screening data and definitive thermodynamic values.
Causality Behind Solvent Selection
The choice of solvents should not be arbitrary. It should encompass a range of polarities and functionalities relevant to pharmaceutical processing and administration. The principle of "like dissolves like" provides a starting point, but empirical determination is crucial. For this compound, we hypothesize moderate polarity. Therefore, our solvent selection should span this range.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask (ICH Guideline Approach)
This method is considered the gold standard for determining the intrinsic, thermodynamic solubility of a compound. Its trustworthiness is derived from ensuring equilibrium is reached between the solid and dissolved states.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials. The excess solid is critical to ensure saturation is achieved and maintained.
-
Solvent Addition: To each vial, add 1.0 mL of a pre-selected solvent (see Table 1 for suggestions).
-
Equilibration: Tightly cap the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (typically 25 °C and 37 °C to simulate ambient and physiological conditions, respectively). Allow the suspensions to equilibrate for a minimum of 24-48 hours. A preliminary time-to-equilibrium study is recommended to validate this duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately perform a precise dilution with a suitable mobile phase or solvent in which the compound is highly soluble to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated, calibrated analytical method, typically HPLC-UV, against a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. Report the results in mg/mL or µg/mL.
Data Presentation: Summarizing Solubility
Quantitative data should be presented clearly to allow for easy comparison across conditions.
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Solvent Type | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
|---|---|---|---|
| Water | Aqueous | TBD | TBD |
| pH 2.0 Buffer (HCl) | Aqueous | TBD | TBD |
| pH 7.4 Buffer (PBS) | Aqueous | TBD | TBD |
| pH 9.0 Buffer (Borate) | Aqueous | TBD | TBD |
| Methanol | Polar Protic | TBD | TBD |
| Ethanol | Polar Protic | TBD | TBD |
| Acetone | Polar Aprotic | TBD | TBD |
| Acetonitrile | Polar Aprotic | TBD | TBD |
| Dichloromethane | Nonpolar | TBD | TBD |
| 5% Mannitol (aq) | Aqueous Co-solvent | TBD | TBD |
(Note: TBD = To Be Determined. This table serves as a template for experimental results.)
The inclusion of a 5% Mannitol solution is a deliberate choice. Mannitol, a polyol, can form reversible boronate esters, which often exhibit significantly higher aqueous solubility than the parent boronic acid, a key strategy in formulation.[2][9]
Stability Profiling and Degradation Pathway Elucidation
Stability is not an absolute property; it is a function of the environment. A forced degradation study is an essential tool to rapidly identify the likely degradation pathways and establish a "stability-indicating" analytical method.
Potential Degradation Pathways
Based on established boronic acid chemistry, we can anticipate the primary degradation products of this compound. This predictive approach is crucial for guiding the analytical search for degradants.
Experimental Protocol: Forced Degradation Study
This study exposes the drug substance to harsh conditions to accelerate degradation. The goal is not to determine shelf-life but to identify degradation products and test the analytical method's ability to resolve them from the parent compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60 °C for 24-48 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Basic conditions often degrade boronic acids rapidly.[5]
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Incubate the stock solution at 60 °C for 48 hours.
-
Photostability (Solution): Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours (as per ICH Q1B guidelines).[8]
-
-
Solid-State Stress:
-
Thermal: Store the solid powder at an elevated temperature (e.g., 80 °C) for 1 week.
-
Photostability: Spread a thin layer of the solid powder and expose it as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw a sample, neutralize if necessary (for acid/base samples), and dilute to a target concentration. Analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of stressed samples to an unstressed control. The analytical method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and each other. Mass spectrometry (LC-MS) is invaluable here for obtaining mass information on the new peaks to help identify them.
Table 2: Template for Forced Degradation Study Results
| Stress Condition | Incubation Time/Temp | % Degradation | Number of Degradants | Peak Purity of Parent | Comments |
|---|---|---|---|---|---|
| 0.1 M HCl | 48h @ 60°C | TBD | TBD | Pass/Fail | e.g., Major degradant at RRT 0.85 |
| 0.1 M NaOH | 8h @ RT | TBD | TBD | Pass/Fail | e.g., Rapid degradation observed |
| 3% H₂O₂ | 24h @ RT | TBD | TBD | Pass/Fail | e.g., Consistent with oxidative pathway |
| Thermal (Solid) | 1 week @ 80°C | TBD | TBD | Pass/Fail | e.g., Potential formation of boroxine |
| Photo (Solid) | ICH Q1B | TBD | TBD | Pass/Fail | e.g., Compound is light sensitive |
(Note: TBD = To Be Determined. RRT = Relative Retention Time. Peak Purity is typically assessed by a photodiode array (PDA) detector.)
Proactive Stabilization Strategies
The data from solubility and stability studies directly inform strategies to create a viable drug formulation.
-
Boronate Ester Formation: If aqueous solubility is low and/or solution stability is poor, formulation with a diol excipient like mannitol or sorbitol is a primary strategy. Lyophilization of an aqueous solution containing the boronic acid and the diol can form a stable, solid boronate ester in situ.[9][10] This ester readily hydrolyzes back to the active boronic acid upon reconstitution or dissolution in an aqueous environment.
-
pH Control: The pH-stability profile will define the optimal pH range for a liquid formulation. For many boronic acids, stability is greatest near a neutral or slightly acidic pH.[5]
-
Solid-State Engineering: If the solid form is unstable (e.g., susceptible to dehydration to form boroxines), formulation as a lyophilized cake can provide a more stable amorphous or crystalline presentation.[9]
Conclusion
The successful development of this compound as a pharmaceutical agent is contingent upon a rigorous and early-stage characterization of its solubility and stability. By employing the systematic, methodology-driven approach outlined in this guide, research and development teams can proactively identify liabilities, understand degradation pathways, and develop a robust data package. This foundational knowledge is paramount for designing stable formulations, ensuring data integrity throughout development, and ultimately delivering a safe and effective therapeutic to patients. The protocols and strategies presented herein provide a trusted framework for navigating the inherent challenges of this promising, yet complex, class of molecules.
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- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. US6713446B2 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 10. US20050282742A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Technical Guide to 4-Isopropylpyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyrimidines
In the intricate world of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone. Its presence in nucleic acids and a multitude of biologically active compounds, including anti-cancer and anti-inflammatory agents, underscores its importance.[1] The ability to strategically functionalize this heterocyclic core is paramount for developing novel therapeutics. 4-Isopropylpyrimidine-5-boronic acid emerges as a key building block in this endeavor, offering a versatile handle for introducing an isopropyl-substituted pyrimidine moiety into a target molecule, most notably through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth overview of the commercial availability of this compound, its handling, and a detailed protocol for its application in synthetic chemistry.
Commercial Availability and Supplier Overview
This compound (CAS No. 913835-27-5) is commercially available from a number of specialized chemical suppliers.[3] For researchers and drug development professionals, sourcing high-quality reagents is a critical first step. The following table summarizes key information for prominent suppliers. It is important to note that purity, available quantities, and lead times can vary, and direct inquiry with the suppliers is always recommended for the most current information.
| Supplier | Brand | Product Name | Purity | Available Quantities |
| Thermo Fisher Scientific | Alfa Aesar | This compound | 95% | 250 mg |
| CymitQuimica | Alfa Aesar | This compound | 95% | Inquire |
Note: This information is based on publicly available data and is subject to change. Researchers should always verify details with the respective suppliers.
Handling and Storage Considerations
Key Handling Guidelines:
-
Hygroscopicity: Boronic acids are often sensitive to moisture, which can lead to decomposition.[4] It is crucial to handle the compound in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Refrigeration is often recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]
-
Health Hazards: Boronic acids can cause skin and eye irritation, and may cause respiratory irritation.[3][5] Avoid inhalation of dust and direct contact with skin and eyes.
Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and pyrimidine boronic acids are excellent substrates for this transformation.[2][7][8][9] The following protocol provides a representative workflow for the coupling of this compound with an aryl bromide.
Experimental Workflow: Suzuki-Miyaura Coupling
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- 2. mdpi.com [mdpi.com]
- 3. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-isopropylpyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Moiety and the Suzuki-Miyaura Coupling
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer, antiviral, and anti-inflammatory agents.[1][2] The ability to efficiently synthesize substituted pyrimidines is therefore of paramount importance in drug discovery and development. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging carbon-carbon bonds, offering a direct route to introduce diverse functionalities onto the pyrimidine ring.[3][4][5]
This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 4-isopropylpyrimidine-5-boronic acid , a valuable building block for accessing novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol, and provide insights into overcoming potential challenges, particularly those associated with the steric and electronic properties of this substrate.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for Coupling with this compound
The successful coupling of this compound requires careful consideration of its unique structural features:
-
Reactivity of the 5-pyrimidinyl Position: 5-Pyrimidinylboronic acids generally exhibit good reactivity in Suzuki couplings. The electronic environment at this position is favorable for the crucial transmetalation step.[1]
-
Steric Hindrance: The isopropyl group at the 4-position introduces steric bulk. This can hinder the approach of the coupling partners to the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate sterically demanding substrates.[6]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation. The use of appropriate ligands can often mitigate this effect.[6]
Detailed Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | e.g., Thermo Fisher Scientific | Store at -20°C, protected from moisture and light.[7][8] |
| Aryl/Heteroaryl Bromide | Synthesis Grade | Various | Ensure purity and dryness. |
| Palladium Catalyst | See table below for recommendations. | ||
| Ligand | See table below for recommendations. | ||
| Base | Anhydrous | Various | See table below for recommendations. |
| Solvent | Anhydrous, Degassed | Various | e.g., 1,4-Dioxane, Toluene, DMF |
| Reaction Vessel | Microwave vial or Schlenk tube | ||
| Magnetic Stirrer with Heating | |||
| Inert Gas Supply | High Purity | Argon or Nitrogen |
Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Precursors to the active Pd(0) species.[4][5] |
| Ligand | SPhos, XPhos, or RuPhos (2-5 mol%) | Bulky, electron-rich ligands to overcome steric hindrance and promote catalytic activity.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote transmetalation. |
| Solvent | 1,4-Dioxane/water (e.g., 10:1) or Toluene | Aprotic solvents are generally effective. A small amount of water can sometimes be beneficial.[9] |
| Temperature | 80-120 °C | Higher temperatures are often required for sterically hindered substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst, the ligand, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent via syringe through the septum.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient ligand for the substrate. 3. Insufficiently strong or soluble base. 4. Reaction temperature too low. 5. Presence of oxygen or moisture. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[6] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Increase the reaction temperature in increments of 10-20 °C. 5. Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed. |
| Protodeboronation | 1. Presence of excess water or protic solvents. 2. High reaction temperature or prolonged reaction time. 3. Inefficient transmetalation. | 1. Use anhydrous solvents and reagents. A small, controlled amount of water can be beneficial, but excess should be avoided. 2. Optimize the reaction time and temperature. 3. Use a more effective ligand/base combination to accelerate the desired coupling pathway. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High catalyst loading. | 1. Ensure rigorous exclusion of air from the reaction. 2. Reduce the catalyst loading. Slow addition of the boronic acid can sometimes help.[6] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel pyrimidine-containing molecules in drug discovery. While the steric hindrance of the isopropyl group presents a challenge, it can be effectively overcome by the judicious selection of a suitable palladium catalyst system, particularly one employing bulky, electron-rich phosphine ligands. The protocol and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully implement and optimize this important reaction.
References
-
Hussain, M. et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(22), 4243-4253. Available at: [Link]
-
Lévesque, J.-A. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Tang, W. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Khan, I. et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Valdés-García, G. et al. (2020). Reactivity of 4-pyrimidyl Sulfonic Esters in Suzuki-Miyaura Cross-Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2020(48), 7439-7445. Available at: [Link]
-
Gao, F. et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Dalton Transactions. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
-
ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
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- 6. benchchem.com [benchchem.com]
- 7. H53118.MD [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 4-Isopropylpyrimidine-5-boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold and a cornerstone in medicinal chemistry.[1][2] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) has made it a focal point for the development of therapeutic agents that can modulate fundamental biological processes.[3][4] Consequently, pyrimidine derivatives have found extensive applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2][3][5] The synthesis of novel, highly functionalized pyrimidine-containing molecules is therefore a critical task for researchers in drug development.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most robust and versatile methods for constructing carbon-carbon bonds.[6][7][8] This Nobel Prize-winning methodology allows for the precise and efficient connection of diverse molecular fragments under relatively mild conditions.[7] Boronic acids and their derivatives are essential partners in these reactions, serving as stable, readily available sources of organic nucleophiles.[9][10][11]
This guide focuses on 4-isopropylpyrimidine-5-boronic acid , a valuable building block for introducing a substituted pyrimidine moiety into target molecules. We will explore its application in Suzuki-Miyaura cross-coupling, provide detailed, field-proven protocols, and explain the mechanistic rationale behind the experimental choices to empower researchers to successfully leverage this reagent in their synthetic campaigns.
Reagent Profile: this compound
The strategic placement of an isopropyl group on the pyrimidine core offers distinct advantages in drug design. This substituent can enhance metabolic stability, improve lipophilicity for better membrane permeability, and provide specific steric interactions within a biological target's binding pocket.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 913835-27-5[12][13][14][15] |
| Molecular Formula | C₇H₁₁BN₂O₂[13][15] |
| Molecular Weight | 165.99 g/mol [13][14][15] |
| Appearance | Typically an off-white to white solid |
| Purity | ≥95% (as commonly supplied)[13][14] |
The pyrimidine ring itself often acts as a bioisostere for phenyl and other aromatic systems, sometimes leading to improved physicochemical properties and potency.[5] The boronic acid functional group at the 5-position provides a reactive handle for predictable and high-yielding cross-coupling reactions.[16]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like this compound) and an organohalide or triflate, catalyzed by a palladium(0) complex.[6][8] The catalytic cycle is a well-established sequence of three fundamental steps.[6][7][17]
The Catalytic Cycle
The generally accepted mechanism involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) intermediate.[6][8][17]
-
Transmetalation : In the presence of a base, a boronate species is formed from the boronic acid. The organic group (the 4-isopropylpyrimidine moiety) is then transferred from boron to the palladium center, displacing the halide.[6][8][17] This is often the rate-determining step of the cycle.
-
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][8][17]
Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Workflow
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Generalized Experimental Workflow
A successful cross-coupling reaction relies on careful setup to ensure an inert atmosphere, as oxygen can deactivate the palladium catalyst.
Diagram 2: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[8]
Detailed Protocol: Coupling with an Aryl Bromide
This procedure is adapted from established methods for Suzuki couplings of halogenated pyrimidines.[18]
Table 2: Reagents and Typical Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Aryl Bromide (Ar-Br) | - | 1.0 | 0.50 mmol |
| This compound | 165.99 | 1.2 | 0.60 mmol (99.6 mg) |
| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 0.02 - 0.05 | 0.01-0.025 mmol (11.6-28.9 mg) |
| Potassium Carbonate (K₂CO₃) (Base) | 138.21 | 3.0 | 1.50 mmol (207.3 mg) |
| 1,4-Dioxane (Solvent) | - | - | 4 mL |
| Water (Solvent) | - | - | 2 mL |
Procedure:
-
Reaction Setup: To a clean, dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), this compound (99.6 mg, 0.60 mmol), and potassium carbonate (207.3 mg, 1.50 mmol).
-
Inert Atmosphere: Seal the vessel and carefully evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 2:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for 15-20 minutes. Add 6 mL of this solvent mixture to the reaction vessel via syringe.[18]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 28.9 mg, 0.025 mmol, 5 mol%). Reseal the vessel immediately.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C or in a microwave reactor set to 100 °C for 15-30 minutes.[18] Stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Trustworthiness and Validation
-
Cross-Validation: Always confirm the identity and purity of the final product using multiple analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Side Reactions: Be aware of potential side reactions. The most common is the homocoupling of the boronic acid to form 5,5'-bi(4-isopropylpyrimidine). This is often minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment.
-
Boronic Acid Stability: While generally stable, boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or dehydrate to form boroxines. Store this compound in a cool, dry place.[20]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, biologically relevant molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway to novel pyrimidine-containing compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this valuable reagent into their synthetic strategies, accelerating the discovery of next-generation therapeutics.
References
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
-
The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
-
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. [Link]
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- 20. Organic Syntheses Procedure [orgsyn.org]
The Versatile Building Block: 4-Isopropylpyrimidine-5-boronic Acid in Modern Organic Synthesis
For Immediate Release
Shanghai, China – January 5, 2026 – In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of heterocyclic scaffolds is paramount for the development of novel molecular entities with tailored biological activities. Among these, the pyrimidine core holds a privileged position. This guide introduces 4-isopropylpyrimidine-5-boronic acid, a versatile and valuable building block, providing detailed application notes and protocols for its use in synthetic chemistry, with a particular focus on its role in the construction of complex molecules for pharmaceutical research.
Introduction to this compound
This compound is an organoboron compound featuring a pyrimidine ring substituted with an isopropyl group at the 4-position and a boronic acid moiety at the 5-position.[1] This unique arrangement of functional groups makes it an attractive reagent for introducing the 4-isopropylpyrimidine motif into a diverse range of organic molecules. The pyrimidine core is a fundamental component of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents, making this building block particularly relevant to drug development professionals.[2][3][4]
Table 1: Physicochemical Properties of this compound [1][5]
| Property | Value |
| CAS Number | 913835-27-5 |
| Molecular Formula | C₇H₁₁BN₂O₂ |
| Molecular Weight | 165.99 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥95% |
Handling, Storage, and Stability of Pyrimidine Boronic Acids
Boronic acids are known for their inherent instability under certain conditions, which necessitates careful handling and storage to ensure their integrity and reactivity. The primary degradation pathways for boronic acids include:
-
Dehydration: Intermolecular dehydration can lead to the formation of cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.
-
Oxidation: The boronic acid functional group is susceptible to oxidation.
-
Protodeboronation: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by factors such as pH and temperature.
To maintain the quality of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are advisable. Protect from moisture and light.
-
Handling: Handle in an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when setting up reactions. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Due to the potential for degradation, using the corresponding pinacol ester of this compound can be an effective strategy to enhance stability and ease of handling.[3][6] Boronic acid pinacol esters are generally more robust and can be easily prepared from the corresponding boronic acid.[7][8][9]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the pyrimidine core to a wide variety of aryl and heteroaryl halides or triflates.[10][11]
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 5. WO2008040652A1 - Process for synthesis of phenoxy diaminopyrimidine derivatives - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for 4-Isopropylpyrimidine-5-boronic Acid
Introduction:
4-Isopropylpyrimidine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the precise installation of the 4-isopropylpyrimidine moiety onto a wide array of molecular scaffolds, a common strategy in the design of novel kinase inhibitors and other biologically active compounds. The isopropyl group at the 4-position can provide beneficial steric and electronic properties, enhancing binding interactions with target proteins.
This document provides a comprehensive guide to the optimal reaction conditions for the use of this compound, with a focus on practical, field-proven protocols. The methodologies described herein are designed to be robust and reproducible, while the mechanistic discussions aim to provide the user with the rationale behind the selection of specific reagents and conditions, thereby enabling effective troubleshooting and adaptation.
Part 1: Synthesis of this compound
The most common and reliable method for the synthesis of this compound involves a halogen-metal exchange of a suitable halopyrimidine precursor, followed by quenching with a trialkyl borate.
Protocol 1: Synthesis via Halogen-Metal Exchange
This protocol details the synthesis starting from 5-bromo-4-isopropylpyrimidine.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
5-Bromo-4-isopropylpyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromo-4-isopropylpyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes. The formation of the lithiated pyrimidine is typically rapid.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.
Expert Insights: The choice of n-BuLi is critical for efficient halogen-metal exchange at low temperatures. Maintaining the temperature at -78 °C is crucial to prevent side reactions and decomposition of the highly reactive lithiated intermediate. Triisopropyl borate is often preferred over trimethyl borate as it can lead to cleaner reactions and easier workups.
Part 2: Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The following protocol provides optimized conditions for coupling with a generic aryl bromide.
Protocol 2: Optimized Suzuki-Miyaura Coupling
Reaction Scheme:
This protocol describes the coupling of this compound with an aryl bromide (Ar-Br).
Catalytic Cycle Diagram:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
Optimized Reaction Parameters:
| Parameter | Recommended Conditions | Rationale |
| Catalyst | PdCl₂(dppf) (1-5 mol%) | dppf is an electron-rich, bulky phosphine ligand that promotes oxidative addition and reductive elimination, often leading to higher yields and faster reaction times with heterocyclic boronic acids. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | A moderately strong inorganic base is required to activate the boronic acid to form the more nucleophilic boronate species, which facilitates transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | The presence of water can aid in the dissolution of the base and stabilization of the catalytic species. Anhydrous conditions can also be successful, particularly with organic bases. |
| Temperature | 80-110 °C | Thermal energy is necessary to drive the reaction, particularly the oxidative addition and reductive elimination steps. The specific temperature depends on the solvent and reactivity of the substrates. |
| Reaction Time | 2-16 hours | Reaction progress should be monitored by TLC or LC-MS to determine the point of completion. |
Step-by-Step Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness and Self-Validation: The progress of the reaction should be carefully monitored. The appearance of a new, more polar spot on TLC (relative to the aryl bromide) is indicative of product formation. LC-MS analysis can confirm the mass of the desired product. In case of incomplete conversion, the addition of a fresh portion of the catalyst may be beneficial.
Part 3: Troubleshooting and Mechanistic Considerations
Deboronation:
A common side reaction with boronic acids is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is often promoted by acidic conditions or prolonged heating in the presence of water.
Mitigation Strategies:
-
Use a slight excess of the boronic acid (1.2-1.5 eq) to compensate for any degradation.
-
Ensure the reaction medium is sufficiently basic.
-
Minimize reaction time once the starting material is consumed.
Catalyst Selection:
While Pd(PPh₃)₄ is a workhorse catalyst, electron-deficient pyrimidines can sometimes be challenging substrates. In such cases, catalysts with more electron-donating and sterically demanding ligands, such as Buchwald's SPhos or XPhos, may offer improved performance by accelerating the rate-limiting oxidative addition step.
References
-
Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions (pp. 49-97). Wiley-VCH. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(8), 2086-2087. (This link is to a related editorial, the primary research article may be behind a paywall). [Link]
Catalytic Cross-Coupling of 4-Isopropylpyrimidine-5-boronic Acid: A Guide for Researchers in Drug Discovery
Introduction: The Strategic Value of the 4-Isopropylpyrimidine-5-boronic Acid Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, present in a multitude of clinically approved drugs and biologically active molecules, including kinase inhibitors for oncology and anti-inflammatory agents.[1] The functionalization of this heterocycle is therefore of paramount importance in the design and synthesis of novel therapeutic agents. This compound has emerged as a versatile and valuable building block in this endeavor. Its unique structural features—a sterically influential isopropyl group and a reactive boronic acid at the 5-position—offer chemists a powerful handle for introducing molecular diversity through various catalytic cross-coupling reactions.
This technical guide provides an in-depth exploration of the most effective catalytic systems for reactions involving this compound. We will delve into the nuances of Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, offering not just protocols, but also the underlying scientific rationale for catalyst and reagent selection. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and strategic use of this important synthetic intermediate.
Core Applications: A Triumvirate of Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in three key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-pyrimidine structures.
-
Chan-Lam Coupling: For the formation of C-N and C-O bonds, providing access to arylamines and aryl ethers.[2]
-
Buchwald-Hartwig Amination: An alternative and often complementary method to Chan-Lam coupling for the synthesis of arylamines.[3]
The following sections will provide detailed application notes and protocols for each of these transformative reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions and broad functional group tolerance.[1] For this compound, this reaction is instrumental in coupling with a diverse range of aryl and heteroaryl halides.
Mechanistic Considerations and Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
For pyrimidine boronic acids, the electron-deficient nature of the pyrimidine ring generally enhances their reactivity in the transmetalation step.[1] However, the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, the selection of appropriate ligands is crucial to mitigate this effect and promote a high-yielding reaction.
Recommended Catalysts and Ligands
Based on extensive literature for similar heteroaryl boronic acids, the following palladium-based catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound:
| Catalyst Precursor | Recommended Ligands | Key Characteristics & Rationale |
| Pd(PPh₃)₄ | None (ligand is incorporated) | A versatile and widely used catalyst, particularly for aryl bromides and iodides. It is a good starting point for optimization.[4] |
| Pd(dppf)Cl₂ | None (ligand is incorporated) | Often provides higher yields and better functional group tolerance than Pd(PPh₃)₄, especially for challenging substrates. |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Buchwald ligands are electron-rich and sterically hindered, which accelerates both oxidative addition and reductive elimination, leading to higher efficiency and applicability to aryl chlorides. |
| Pd(OAc)₂ | cataCXium® A | This ligand has shown exceptional performance in the coupling of heteroaryl boronic acids, often leading to high yields under mild conditions. |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the microwave-assisted Suzuki coupling of pyrimidine derivatives and offers a rapid and efficient approach.[5]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Workflow for Suzuki-Miyaura Coupling:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of Kinase Inhibitors Utilizing 4-Isopropylpyrimidine-5-boronic Acid: An Application and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors and other bioactive molecules using 4-isopropylpyrimidine-5-boronic acid as a key building block. The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, frequently forming the core of molecules that target the ATP-binding site of protein kinases.[1][2][3] The strategic incorporation of substituents, such as the 4-isopropyl group, allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This document offers both the theoretical underpinnings and practical, step-by-step guidance for leveraging this versatile reagent in drug discovery programs.
The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a fundamental heterocyclic motif found in a multitude of biologically active compounds, including numerous FDA-approved kinase inhibitors.[4] Its structural resemblance to the adenine core of ATP enables pyrimidine derivatives to effectively compete for the kinase hinge region, a critical interaction for inhibitor binding.[5][6][7] By functionalizing the pyrimidine ring, medicinal chemists can introduce various pharmacophoric features that extend into other pockets of the ATP-binding site, thereby modulating the inhibitor's activity and selectivity profile. The 5-position of the pyrimidine ring is a particularly attractive point for modification via cross-coupling reactions, as it allows for the introduction of aryl or heteroaryl groups that can significantly influence the compound's biological properties.
The use of 5-substituted pyrimidine boronic acids in Suzuki-Miyaura cross-coupling reactions is a powerful and widely adopted strategy for the construction of diverse kinase inhibitor libraries.[4] These boronic acids are generally stable and exhibit good reactivity, making them valuable tools in synthetic chemistry.[5]
Properties and Handling of this compound
This compound is a specialized building block for organic synthesis. Below are its key chemical properties:
| Property | Value |
| Molecular Formula | C₇H₁₁BN₂O₂ |
| Molecular Weight | 165.99 g/mol |
| Purity (Typical) | ≥95% |
| CAS Number | 913835-27-5 |
Handling and Storage:
Like most boronic acids, this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. It is known to cause skin and serious eye irritation and may cause respiratory irritation. The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent decomposition (protodeboronation).
General Workflow for Kinase Inhibitor Synthesis using Suzuki-Miyaura Coupling
The synthesis of kinase inhibitors using this compound typically follows a convergent approach where the pyrimidine core is coupled with another functionalized heterocyclic or aromatic system. The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this strategy. The general workflow is depicted in the diagram below.
Caption: General workflow for the synthesis of kinase inhibitors via Suzuki-Miyaura coupling.
Detailed Synthetic Protocol: Synthesis of an Isoquinolin-3-ylurea Derivative
This protocol is adapted from a procedure described in the patent literature for the synthesis of isoquinolin-3-ylurea derivatives, which are of interest in drug discovery.[1] This specific example demonstrates the practical application of this compound in a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a bromo-isoquinolin-3-ylurea with this compound.
Materials:
-
Bromo-isoquinolin-3-ylurea derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reactor vials (if using microwave-assisted heating)
Protocol:
-
Reaction Setup: To a microwave reactor vial or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-isoquinolin-3-ylurea derivative (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 0.05 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 or 2:1 ratio, 6 mL) via syringe.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Microwave-Assisted Heating: Place the vial in a microwave reactor and irradiate at 100-120 °C for 15-30 minutes with stirring.[4] Microwave heating can significantly reduce reaction times and improve yields.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired coupled product. For higher purity, preparative high-performance liquid chromatography (prep-HPLC) may be employed.[1]
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the successful coupling.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. The choice of catalyst and ligand can be critical, and for challenging couplings, more advanced catalysts like those with bulky phosphine ligands (e.g., SPhos, XPhos) might be necessary.[5]
-
Base: An inorganic base like K₂CO₃ is required to activate the boronic acid for the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the reaction. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Inert Atmosphere: The Suzuki coupling catalytic cycle involves a Pd(0) species, which is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere is therefore essential for catalytic activity.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion. Microwave irradiation offers a rapid and efficient way to heat the reaction mixture, often leading to shorter reaction times and cleaner reactions compared to conventional heating.[4]
Applications and Future Perspectives
The protocol described provides a robust starting point for the synthesis of a wide range of substituted pyrimidine derivatives. By varying the aryl or heteroaryl halide coupling partner, a diverse library of compounds can be generated for screening against a panel of kinases. The 4-isopropyl group on the pyrimidine ring can provide beneficial steric interactions within the ATP-binding pocket of certain kinases, potentially leading to improved potency and selectivity. Further structure-activity relationship (SAR) studies can be conducted by modifying other positions on the pyrimidine ring or the coupled aromatic system to optimize the pharmacological properties of the lead compounds. The methodologies outlined in this guide are applicable to the synthesis of not only kinase inhibitors but also other classes of biologically active molecules where the 4-isopropylpyrimidine scaffold is desired.
References
- US20130096119A1 - Isoquinolin-3-Ylurea Derivatives - Google Patents.
- US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents.
- CN103958487A - Benzoic acid derivatives as eif4e inhibitors - Google Patents.
- US5780454A - Boronic ester and acid compounds - Google Patents.
-
Kinase inhibitors - Patent US-9751837-B2 - PubChem. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
- AU2005212409A1 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents.
- US20110071150A1 - Indole derivatives as crac modulators - Google Patents.
- US9073881B2 - Benzoic acid derivatives - Google Patents.
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available at: [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. Available at: [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at: [Link]
-
Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity - MDPI. Available at: [Link]
Sources
- 1. US20130096119A1 - Isoquinolin-3-Ylurea Derivatives - Google Patents [patents.google.com]
- 2. CN103958487A - Benzoic acid derivatives as eif4e inhibitors - Google Patents [patents.google.com]
- 3. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. US9073881B2 - Benzoic acid derivatives - Google Patents [patents.google.com]
- 6. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AU2005212409A1 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: 4-Isopropylpyrimidine-5-boronic Acid in Advanced Material Science
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 4-isopropylpyrimidine-5-boronic acid in material science. This document provides in-depth technical insights, field-proven protocols, and a strong foundation in the scientific principles governing the use of this unique chemical building block.
Introduction: The Rise of Pyrimidine-Boronic Acids in Material Science
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, possessing the general formula R-B(OH)₂.[1] Their stability, low toxicity, and versatile reactivity have established them as indispensable tools in modern organic synthesis.[2][3] A key feature of boronic acids is their ability to act as Lewis acids, allowing them to form reversible covalent bonds with diols, a property that has been widely exploited in the development of sensors and drug delivery systems.[2][4]
Within this family of compounds, heterocyclic boronic acids, and particularly pyrimidine-boronic acids, have garnered significant attention. The pyrimidine ring is a privileged scaffold found in numerous biologically active compounds, including nucleic acids and many pharmaceuticals.[5][6] In the realm of material science, the electron-deficient nature of the pyrimidine ring imparts unique electronic and photophysical properties to materials incorporating this moiety.[5]
This compound is a specific derivative that combines the advantageous properties of the pyrimidine core with the synthetic versatility of the boronic acid functional group. The isopropyl group can enhance solubility in organic solvents and introduce steric hindrance that can be strategically utilized in synthesis. This guide will explore the key applications of this compound in organic electronics, advanced sensor technology, and functional polymer synthesis.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in material science is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This powerful reaction forms a carbon-carbon bond between the pyrimidine core and an aryl or vinyl halide, enabling the construction of complex conjugated molecules with tailored properties.[6][9]
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl/vinyl halide.
-
Transmetalation: The boronic acid (in the form of a boronate) transfers its organic substituent to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Organic Electronics: Building Blocks for OLEDs and Organic Photovoltaics
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are transformative technologies that rely on advanced organic materials with specific electronic and photophysical properties.[10] Pyrimidine-boronic acid derivatives are crucial intermediates in the synthesis of these materials.[10][11] The electron-deficient pyrimidine core can be incorporated into larger conjugated systems to tune the energy levels (HOMO/LUMO) of the material, which is critical for efficient charge injection, transport, and light emission or absorption.[5][11]
By using this compound in Suzuki-Miyaura coupling reactions with various aryl halides, a diverse library of novel materials for OLEDs and OPVs can be synthesized.[10][11][12]
Protocol: Synthesis of a Bipyridyl-Pyrimidine Derivative for OLED Applications
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a brominated bipyridine derivative.
Materials:
-
This compound
-
4-bromo-2,2'-bipyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Celite
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), 4-bromo-2,2'-bipyridine (1 equivalent), palladium(II) acetate (0.1 equivalents), tricyclohexylphosphine (0.2 equivalents), and cesium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 10 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation.
-
Base (Cs₂CO₃): The base is crucial for the formation of the boronate species, which is the active nucleophile in the transmetalation step.[9]
-
Ligand (PCy₃): Electron-rich and sterically bulky phosphine ligands like PCy₃ are effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Solvent (DMF): A polar aprotic solvent like DMF is suitable for dissolving the reactants and facilitating the reaction.[9]
Diagram: Workflow for OLED Device Fabrication
Caption: General workflow for fabricating an OLED device.
Application in Advanced Sensor Technology
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols makes them excellent candidates for the development of chemical sensors.[13][14] This interaction can be transduced into a measurable signal, such as a change in fluorescence or color.[15] this compound can be incorporated into fluorescent molecules to create sensors for biologically relevant diols like glucose and other carbohydrates.[16]
Protocol: Development of a Fluorescent Sensor for Glucose
This protocol outlines the synthesis and application of a fluorescent sensor for glucose based on a pyrene-functionalized this compound derivative.
Part 1: Synthesis of the Sensor Molecule
-
Functionalization of Pyrene: Synthesize a pyrene derivative with a reactive group (e.g., an amino group) that can be coupled to the pyrimidine ring.
-
Coupling Reaction: Couple the functionalized pyrene to a suitable precursor of this compound (e.g., a halogenated pyrimidine) via a nucleophilic aromatic substitution or a cross-coupling reaction.
-
Borylation: Introduce the boronic acid moiety onto the pyrimidine ring, if not already present.
Part 2: Glucose Sensing Protocol
Materials:
-
Synthesized pyrene-pyrimidine-boronic acid sensor molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose solutions of varying concentrations
-
Fluorometer
Procedure:
-
Stock Solution: Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare a series of solutions containing a fixed concentration of the sensor molecule and varying concentrations of glucose in PBS (pH 7.4).
-
Incubation: Allow the solutions to incubate for a specific period to ensure equilibrium is reached.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer. The excitation and emission wavelengths will depend on the specific pyrene derivative used.
-
Data Analysis: Plot the fluorescence intensity as a function of glucose concentration to generate a calibration curve.
Principle of Sensing:
In the absence of glucose, the fluorescence of the pyrene moiety may be quenched by the pyrimidine ring through photoinduced electron transfer (PET). Upon binding of glucose to the boronic acid, the electronic properties of the boronic acid change, which can disrupt the PET process, leading to an increase in fluorescence intensity.[14]
Diagram: Mechanism of a Boronic Acid-Based Fluorescent Sensor
Caption: General mechanism of a "turn-on" fluorescent boronic acid sensor.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ (0.5-5 mol%) | Efficient palladium sources for the catalytic cycle.[6][17] |
| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos | Electron-rich, bulky phosphines that promote key steps in the catalytic cycle.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[17] |
| Solvent | Dioxane, Toluene, DMF | Aprotic solvents that are stable under reaction conditions.[9][17] |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst from deactivation by oxygen.[18] |
Conclusion
This compound is a versatile and valuable building block in modern material science. Its unique combination of a synthetically accessible boronic acid group and an electronically distinct pyrimidine core makes it a powerful tool for the design and synthesis of advanced materials. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in creating next-generation organic electronics, sensitive analytical tools, and novel functional polymers. As research in these areas continues to advance, the demand for well-defined molecular components like this compound is expected to grow, paving the way for further innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Boronic acid sensors with double recognition sites: a review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. The development of photometric sensors for boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed 4-isopropylpyrimidine-5-boronic acid Suzuki Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 4-isopropylpyrimidine-5-boronic acid. Given the unique electronic and steric properties of this substrate, researchers often encounter challenges in achieving high yields and conversions. This document, presented in a question-and-answer format, will address specific issues and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
Low or nonexistent yields in Suzuki couplings with this compound can stem from several interrelated factors. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Catalyst and Ligand Inefficiency
The choice of the palladium catalyst and its associated ligand is paramount, especially for challenging substrates. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered and electronically distinct pyrimidine boronic acid.[1]
-
Expert Insight: The isopropyl group at the 4-position and the boronic acid at the 5-position of the pyrimidine ring introduce significant steric bulk. Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[2][3]
-
Troubleshooting Steps:
-
Employ Bulky, Electron-Rich Ligands: Switch to specialized ligands designed for sterically demanding couplings. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is necessary to overcome the steric hindrance.[1][4]
-
Use Air-Stable Precatalysts: To ensure the presence of the active Pd(0) species, consider using modern, air-stable precatalysts such as G2, G3, or G4 palladacycles.[5] These complexes are designed for reliable activation and consistent performance.
-
Potential Cause 2: Suboptimal Base and Solvent Combination
The base and solvent system plays a critical role in the transmetalation step of the Suzuki catalytic cycle.[4][6] An inappropriate choice can lead to poor reaction rates or decomposition of the boronic acid.
-
Expert Insight: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating its transfer to the palladium center.[7] The solvent must solubilize all reaction components and be stable at the required reaction temperature.
-
Troubleshooting Steps:
-
Base Screening: A common cause of failure is a base that is too weak to promote transmetalation or so strong that it encourages side reactions. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] For substrates sensitive to strong bases, milder options like KF can be effective.[7]
-
Solvent Selection: Aprotic polar solvents are generally preferred for Suzuki reactions. Common choices include 1,4-dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base.[8] For challenging couplings, higher boiling point solvents like CPME may be beneficial, but be mindful that excessive heat can lead to degradation.[9]
-
Q2: I'm observing a significant amount of a side product that appears to be the result of my this compound decomposing. What is this side reaction, and how can I minimize it?
The primary decomposition pathway for boronic acids in Suzuki reactions is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[10] This is a common issue, particularly with electron-deficient or heteroaromatic boronic acids.[11][12]
Mechanism of Protodeboronation
-
Expert Insight: The presence of a base and a proton source (often water from the solvent system or the base itself) facilitates this undesired reaction.[9] Heteroaromatic boronic acids can be particularly susceptible due to the electronic nature of the ring system.[12]
-
Troubleshooting Steps:
-
Use Boronic Esters: Convert the this compound to a more stable derivative, such as a pinacol ester or an MIDA boronate.[1][10] These esters are generally more resistant to premature decomposition and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[13][14]
-
Anhydrous Conditions: If feasible for your specific reaction, employing anhydrous solvents and bases can significantly reduce protodeboronation.[5] However, be aware that some catalytic systems require water for optimal activity.
-
Milder Base: As mentioned previously, switching to a milder base like KF or CsF can sometimes suppress protodeboronation.[15]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the decomposition pathway.[1]
-
Q3: My reaction appears to be stalling at partial conversion. What can I do to drive it to completion?
Stalled reactions are often a sign of catalyst deactivation or suboptimal reaction conditions.
-
Expert Insight: The nitrogen atoms of the pyrimidine ring can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.[1][2] Additionally, inadequate temperature or insufficient reaction time can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome catalyst deactivation and push the reaction to completion.
-
Optimize Temperature: Ensure the reaction is being conducted at an appropriate temperature. For challenging couplings, higher temperatures may be necessary.[9] Consider screening temperatures in 10-20°C increments. Microwave-assisted heating can also be a powerful tool for accelerating slow reactions.[16]
-
Degas Thoroughly: Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst.[5] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout.[9][17]
-
Data Summary & Recommended Starting Conditions
The following tables provide a starting point for the optimization of your Suzuki-Miyaura coupling reaction with this compound.
Table 1: Recommended Catalyst/Ligand Combinations for Challenging Substrates
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | 1-3 | High activity for sterically hindered substrates.[1] |
| XPhos Pd G3 | None | 1-3 | Air-stable, reliable activation.[17] |
| Pd(OAc)₂ | cataCXium® A | 1-3 | Effective for heteroaryl couplings. |
Table 2: Suggested Base and Solvent Systems
| Base | Solvent System | Temperature Range (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | 80-110 | A robust, general-purpose system.[1] |
| Cs₂CO₃ | Toluene or THF | 80-110 | Often provides higher yields for difficult couplings.[18] |
| K₂CO₃ | DME / H₂O | 80-100 | A commonly used and effective combination.[16] |
General Experimental Protocol
This protocol is a generalized starting point and should be optimized for your specific coupling partners.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
This compound or its pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[9]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Troubleshooting Workflow
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(23), 11956-11971. [Link]
-
Apperley, V., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 27(4), 1234. [Link]
-
Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. [Link]
-
Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(1), 1-4. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed, 143(36), 14814–14826. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Thompson, A. E., et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 70(1), 388-390. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (2025). Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
-
ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-Isopropylpyrimidine-5-boronic Acid
Welcome, researchers and drug development professionals. This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-isopropylpyrimidine-5-boronic acid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reaction yields and minimize impurities.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered with this specific substrate.
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the first things I should check?
A1: Low yields with heteroaromatic boronic acids often stem from a few key areas. Begin with a systematic check of your reagents and setup:
-
Reagent Integrity : Ensure your this compound is fresh and has been stored correctly. Boronic acids, especially electron-deficient heteroaromatic ones, are susceptible to degradation through protodeboronation.[1][2]
-
Catalyst and Ligand Activity : Palladium catalysts and phosphine ligands are sensitive to air.[1] Ensure they are fresh and have been stored and handled under an inert atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.
-
Solvent and Base Quality : Use only anhydrous, degassed solvents. Oxygen is a primary cause of catalyst deactivation and can promote unwanted side reactions like homocoupling.[1][3]
-
Inert Atmosphere : The reaction must be rigorously protected from oxygen. Ensure your flask has been properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.[1][4]
Q2: I'm observing a significant amount of 4-isopropylpyrimidine as a byproduct. What is causing this?
A2: The formation of 4-isopropylpyrimidine indicates that protodeboronation (or protodeborylation) is occurring. This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond from a proton source (like water).[2][5][6] Pyrimidine boronic acids are particularly prone to this due to the electron-withdrawing nature of the ring nitrogens.[5][7] The reaction base and temperature can significantly influence the rate of this undesired process.[8][9]
Q3: My main impurity is the homocoupled product of my aryl halide. How can I prevent this?
A3: Homocoupling of the aryl halide or the boronic acid is typically caused by the presence of oxygen, which can facilitate an oxidative coupling pathway.[1][10] To prevent this:
-
Improve Degassing : Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (e.g., 30 minutes).[4][11]
-
Maintain Inert Atmosphere : Use Schlenk line techniques or a glovebox to exclude oxygen during the entire setup and reaction.
-
Catalyst Choice : Some catalyst systems are more prone to this side reaction. If the problem persists after improving inert techniques, screening different palladium sources and ligands may be necessary.[12]
Q4: Which palladium catalyst and ligand system is a good starting point for coupling with this compound?
A4: For challenging, electron-deficient heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[12] A more robust starting point involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand .[12][13]
-
Recommended Ligands : Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[12][14] These ligands promote the crucial, and often rate-limiting, steps of oxidative addition and reductive elimination in the catalytic cycle.[13]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation - A Systematic Approach to Optimization
When initial checks don't solve low conversion, a systematic screening of reaction parameters is the most logical path forward. The interplay between the catalyst, ligand, base, and solvent is critical and must be evaluated empirically.
Caption: A decision tree for systematically troubleshooting low reaction yields.
Summarizing your screening results in a table is crucial for identifying optimal conditions.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 62 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 75 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 91 |
| 5 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 35 |
This protocol describes setting up parallel reactions to efficiently screen different parameters.
-
Preparation : In a glovebox or on a Schlenk line, arrange an array of reaction vials, each with a stir bar.
-
Add Solids : To each vial, add the aryl halide (1.0 equiv), the palladium source, and the ligand.
-
Add Base : Add the appropriate solid base to each designated vial.
-
Add Boronic Acid : Add the this compound (typically 1.2-1.5 equiv).
-
Add Solvent : Dispense the degassed solvent into each vial.
-
Seal and Heat : Seal the vials and place them in a pre-heated reaction block or oil bath with vigorous stirring for the designated time (e.g., 12-24 hours).
-
Monitoring : At set intervals (e.g., 1h, 4h, 12h), an aliquot can be taken, quenched, and analyzed by LC-MS or TLC to monitor progress.[15][16][17]
-
Workup : Upon completion, cool the reactions, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Analysis : Determine the yield of each reaction by ¹H NMR with an internal standard or by chromatographic purification.
Problem 2: Significant Protodeboronation
If you have confirmed protodeboronation is the primary issue, modifying the nature of the boron reagent is the most effective strategy. The goal is to use a more stable precursor that generates the active boronic acid in situ at a low concentration.[2][18]
This strategy involves using boronic acid derivatives that are more stable to the reaction conditions but can be hydrolyzed during the coupling to release the reactive boronic acid.[18] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[1][2]
Caption: Choosing the right boron reagent to mitigate protodeboronation.
-
Pinacol Esters : More robust than boronic acids and a very common alternative.[5]
-
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are excellent for slow-release strategies.[1][2][5]
-
Potassium Organotrifluoroborates (R-BF₃K) : These salts offer excellent stability against protodeboronation and are often easily handled, air-stable solids.[5][19]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps diagnose which step may be failing. For pyrimidine substrates, the transmetalation and reductive elimination steps are often the most challenging.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Benchchem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- UBC Library Open Collections. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Wikipedia. (n.d.). Protodeboronation.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Benchchem. (n.d.). Technical Support Center: Protodeboronation in Suzuki Reactions.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
- MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?.
- NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. azom.com [azom.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions of 4-isopropylpyrimidine-5-boronic acid
Welcome to the dedicated technical support resource for 4-isopropylpyrimidine-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of employing this versatile building block in synthetic applications, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Here, we synthesize our in-field experience and the latest literature to provide you with practical, actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield of the desired product. What are the primary factors to investigate?
A1: Low conversion rates with this substrate often stem from a combination of factors inherent to heteroaryl boronic acids. The primary culprits are typically protodeboronation, where the boronic acid is replaced by a hydrogen atom, and suboptimal reaction conditions that do not favor the catalytic cycle. The electron-deficient nature of the pyrimidine ring can make the boronic acid susceptible to degradation, particularly under basic aqueous conditions.[1][2] We recommend a systematic evaluation of your catalyst system, base, and solvent choice as detailed in the troubleshooting guides below.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting boronic acid dimer. What is this, and how can I prevent it?
A2: This byproduct is the result of a homocoupling reaction, a common side reaction in Suzuki-Miyaura couplings.[3][4] It can be promoted by the presence of oxygen or by certain palladium species. Minimizing oxygen in your reaction through rigorous degassing and potentially using a Pd(0) catalyst source directly can mitigate this issue.
Q3: Besides homocoupling, what other common impurities should I be aware of?
A3: The most prevalent side product is often the protodeboronated species, 4-isopropylpyrimidine. This arises from the cleavage of the carbon-boron bond.[5][6] Additionally, depending on the reaction conditions, you might observe byproducts resulting from the oxidation of the boronic acid to the corresponding phenol (4-isopropyl-5-hydroxypyrimidine). Careful control of the reaction atmosphere and temperature is crucial.
Q4: Is this compound stable on the benchtop?
A4: Like many boronic acids, this compound can be sensitive to air and moisture over extended periods.[7] The primary degradation pathways include dehydration to form boroxines (trimeric anhydrides) and slow oxidation. For long-term storage, it is recommended to keep the material in a tightly sealed container, under an inert atmosphere, and at a low temperature (-20°C is ideal).[7] For routine use, storage at 2-8°C is acceptable.[7]
Troubleshooting Guides
Issue 1: Low Yield and the "Protodeboronation Problem"
Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, leading to the formation of 4-isopropylpyrimidine. This is a significant yield-reducing side reaction, particularly with electron-deficient heteroaryl boronic acids.[1][2]
Causality:
-
Reaction pH: The rate of protodeboronation is highly pH-dependent.[1][8] While a base is required for the transmetalation step of the Suzuki-Miyaura cycle, prolonged exposure to strong aqueous bases can accelerate protodeboronation.[6]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Water Content: While water is often necessary for the activity of inorganic bases, excessive water can facilitate protonolysis.
Troubleshooting Protocol:
-
Base Selection:
-
Initial Recommendation: Start with a milder base such as K₃PO₄ or Cs₂CO₃. These bases are often effective in promoting the Suzuki coupling while minimizing protodeboronation compared to stronger bases like NaOH or KOH.
-
Anhydrous Conditions: Consider using anhydrous conditions with a base like CsF or K₂CO₃ in an anhydrous solvent. However, be aware that transmetalation may be slower under these conditions.
-
-
Solvent System Optimization:
-
Aprotic Solvents: Employ aprotic solvents such as 1,4-dioxane, THF, or toluene, often with a minimal amount of water to facilitate base activity. A common starting point is a 10:1 mixture of dioxane:water.
-
Anhydrous Solvents: For particularly sensitive substrates, rigorously dried solvents can be beneficial.
-
-
Temperature Control:
-
Maintain the lowest temperature at which the desired reaction proceeds at a reasonable rate. Start with temperatures around 80-100°C and adjust as necessary.
-
-
Use of More Stable Boronic Acid Surrogates:
-
If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[9][10][11] These derivatives can exhibit greater stability and undergo slow release of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.[10][11]
-
Issue 2: Formation of Homocoupling Byproducts
The formation of 4,4'-diisopropyl-5,5'-bipyrimidine is a common side reaction resulting from the palladium-mediated homocoupling of two molecules of the boronic acid.
Causality:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the formation of Pd(II) species that promote homocoupling.[4]
-
Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in situ reduction to the active Pd(0) species can sometimes be inefficient, leading to residual Pd(II) that can drive homocoupling.[3]
Troubleshooting Protocol:
-
Rigorous Degassing:
-
Ensure all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
Catalyst Selection:
-
Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[3]
-
Add a Reducing Agent: If using a Pd(II) source, the addition of a mild reducing agent, such as potassium formate, can help to ensure complete reduction to Pd(0) and minimize the concentration of Pd(II) species.[4]
-
-
Slow Addition of Boronic Acid:
-
In some cases, adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[12]
-
Issue 3: Low Reactivity and Catalyst Inhibition
The nitrogen atoms in the pyrimidine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2][9]
Causality:
-
Ligand-Catalyst Interaction: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.
-
Steric Hindrance: The 4-isopropyl group, while not excessively bulky, can contribute to steric hindrance around the reaction center, potentially slowing down key steps in the catalytic cycle like transmetalation or reductive elimination.
Troubleshooting Protocol:
-
Ligand Selection:
-
Bulky, Electron-Rich Ligands: The use of sterically demanding and electron-rich phosphine ligands is often crucial for success with heteroaryl boronic acids.[9][12] These ligands promote the formation of highly active, low-coordinate palladium species and can accelerate the reductive elimination step, outcompeting catalyst deactivation pathways.
-
Recommended Ligands: Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[12]
-
-
Catalyst Loading:
-
While higher catalyst loadings are generally not ideal, a modest increase (e.g., from 1 mol% to 3-5 mol%) may be necessary to overcome catalyst inhibition.
-
-
Reaction Temperature:
Data and Protocols
Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table provides a set of robust starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These conditions should be optimized for each specific substrate combination.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Good balance of reactivity and stability. |
| Boronic Acid | This compound (1.2-1.5 equiv) | Excess boronic acid can compensate for potential degradation. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) | A Pd(0) source with a bulky, electron-rich ligand to promote reactivity and prevent inhibition.[12] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong base that is effective and often minimizes protodeboronation.[2] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A common solvent system that balances solubility and base activity. Ensure the solvent is degassed. |
| Temperature | 100 °C | A reasonable starting temperature; can be adjusted based on reaction progress. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and homocoupling side reactions.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inerting: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Challenges
The following diagrams illustrate the key side reactions and a generalized workflow for minimizing them.
Caption: Key side reactions of this compound.
Caption: Workflow for minimizing side reactions in Suzuki-Miyaura couplings.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Techniques for Products of 4-Isopropylpyrimidine-5-Boronic Acid Reactions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with products derived from 4-isopropylpyrimidine-5-boronic acid. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] this compound is a valuable building block for introducing this motif, most commonly via Suzuki-Miyaura cross-coupling reactions.
However, the path from a completed reaction to a highly pure product is often fraught with challenges. The inherent polarity of the pyrimidine ring, coupled with common side reactions and the nature of the reagents used, can make purification a complex, multi-step process. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges effectively, ensuring the integrity and purity of your final compound.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding what you need to remove. In a typical Suzuki-Miyaura coupling of this compound with an aryl halide, you can anticipate several key impurities.
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Protodeboronation Product: The undesired 4-isopropylpyrimidine, formed when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This is a very common side reaction for heteroaromatic boronic acids.[1]
-
Homocoupling Products: Biaryl compounds formed from the coupling of two aryl halides or two boronic acid molecules.
-
Catalyst Residues: Palladium from the catalyst, which must be removed for biological applications.
-
Ligand-Related Impurities: Unreacted phosphine ligands and their oxides (e.g., triphenylphosphine oxide).
-
Inorganic Salts: Non-volatile salts from the base used in the reaction (e.g., K₂CO₃, K₃PO₄).
Below is a diagram illustrating the formation of the desired product and key byproducts.
Caption: Key products in a this compound coupling reaction.
Section 2: Troubleshooting Guide
This section addresses common purification problems in a question-and-answer format.
Issue 1: My crude product is heavily contaminated with unreacted boronic acid.
Q: I've performed a standard aqueous work-up, but my NMR and LC-MS show a significant amount of remaining this compound. How can I remove it?
A: This is a frequent issue, as the pyrimidine boronic acid can be quite polar and may not be fully removed by simple water washes.
-
Causality: Boronic acids are weakly acidic and can partition between organic and aqueous layers, especially if the pH is not optimal. Their polarity can also cause them to co-elute with polar products during chromatography.
-
Solution 1: Acid/Base Extraction: A more rigorous liquid-liquid extraction can be effective. After diluting the reaction mixture with a solvent like ethyl acetate (EtOAc), wash the organic layer with a basic aqueous solution (e.g., 1M NaOH).[4][5] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. Be cautious if your desired product has acidic functional groups, as it may also be extracted.
-
Solution 2: Diethanolamine Adduct Formation: For stubborn cases, you can sometimes precipitate the boronic acid by forming an adduct. Treating the crude mixture with diethanolamine can form a stable, often crystalline complex that can be filtered off.[6]
-
Solution 3: Chromatographic Modification: If you must rely on chromatography, the polarity of both your product and the starting boronic acid might be similar. Consider using a different solvent system, such as dichloromethane/methanol, which can offer different selectivity than hexane/ethyl acetate.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique than standard normal-phase or reverse-phase chromatography.[7]
Issue 2: The main impurity is the protodeboronated side product, 4-isopropylpyrimidine.
Q: My reaction has a low yield, and the major byproduct is 4-isopropylpyrimidine. How can I separate this from my desired product, and how can I prevent it in the future?
A: Protodeboronation is arguably the most common failure mode in Suzuki couplings with heteroaromatic boronic acids.[2][3]
-
Causality: The C-B bond is susceptible to cleavage by proton sources, a reaction often accelerated by high temperatures, extended reaction times, and the presence of water.[2] The electron-deficient nature of the pyrimidine ring can exacerbate this instability.
-
Separation Strategy: The polarity difference between your desired coupled product and 4-isopropylpyrimidine is usually significant. The protodeboronated impurity is less polar than the boronic acid starting material but often has different polarity from the final biaryl product. Flash column chromatography is typically the most effective method for separation.[1][8][9] Use TLC to find a solvent system (e.g., gradients of ethyl acetate in hexanes) that gives good separation (ΔRf > 0.2).
-
Prevention Strategy (Expert Insight):
-
Use a Stable Boronic Acid Derivative: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (B(pin)) or an MIDA boronate ester.[2][10] These derivatives exhibit greater stability towards protodeboronation and release the boronic acid slowly under the reaction conditions, minimizing its concentration and the potential for side reactions.[2]
-
Rigorously Control Reaction Conditions: Ensure all solvents are thoroughly degassed to remove oxygen and water. Use an inert atmosphere (Argon or Nitrogen). Minimize reaction time and use the lowest effective temperature.
-
Choice of Base: A less nucleophilic base like K₃PO₄ or Cs₂CO₃ can sometimes give better results than stronger bases like NaOH or K₂CO₃.
-
Issue 3: Standard silica gel chromatography is failing.
Q: When I try to purify my product on a silica gel column, I see significant streaking, and the compound either doesn't move or comes off with everything else. What is happening?
A: This is a classic sign of problematic interactions between your compound and the stationary phase.
-
Causality: The nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to peak tailing, poor resolution, and sometimes irreversible adsorption or decomposition of the product on the column.[6]
-
Solution 1: Deactivate the Silica: Before running your column, you can try deactivating the silica gel. Slurry the silica in your eluent and add a small amount of a basic modifier, like triethylamine (~0.5-1%), to neutralize the acidic sites.
-
Solution 2: Change the Stationary Phase: If deactivation doesn't work, switch to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.
-
Solution 3: Use Reverse-Phase Chromatography: For polar compounds, reverse-phase flash chromatography (using a C18-functionalized silica) can be highly effective.[6][7] Elute with a gradient of acetonitrile or methanol in water. This is often the preferred method for purifying polar pyrimidine derivatives.[7]
Issue 4: My final product won't crystallize.
Q: I have a solid crude product that looks promising by NMR, but I can't get it to recrystallize from any common solvents. It just oils out or stays in solution.
A: Successful crystallization relies on finding a solvent where the compound has high solubility at high temperatures but low solubility at low temperatures.[11] Persistent impurities can also inhibit crystal formation.
-
Causality: The product may be too soluble in the chosen solvent even when cold, or residual impurities are disrupting the crystal lattice formation.[11]
-
Troubleshooting Steps:
-
Systematic Solvent Screen: On a small scale, test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof).[8]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.
-
Improve Purity First: If oils persist, it's likely due to impurities. Perform column chromatography first to achieve >95% purity, then attempt recrystallization again. The purer material will have a much higher propensity to crystallize.
-
Induce Crystallization: If a cold, saturated solution refuses to crystallize, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of a previously obtained pure sample.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for these types of reactions?
A1: A multi-tiered approach is most effective. Start with an aqueous work-up, often including a basic wash to remove the bulk of the boronic acid.[4] This is typically followed by flash column chromatography to separate the product from side products and other organic impurities.[1][9] For compounds that are solids, a final recrystallization step can be used to achieve high purity and obtain crystalline material.[8][12]
Caption: A general decision workflow for purification.
Q2: How do I choose the right solvent system for flash chromatography?
A2: Thin-Layer Chromatography (TLC) is your most important tool. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 and is well-separated from all major impurities.[8]
| Polarity of Product | Recommended Starting Solvent System | Notes |
| Low to Medium | Hexane / Ethyl Acetate | A workhorse system. Start with low EtOAc % and increase.[8][9] |
| Medium to High | Dichloromethane / Methanol | Good for more polar compounds. Start with low MeOH %.[4] |
| High / Basic | Dichloromethane / Methanol + 1% Triethylamine | The TEA helps prevent streaking of basic compounds on silica. |
| Very High | Acetonitrile / Water (Reverse Phase C18) | Ideal for highly polar or water-soluble compounds.[7] |
Q3: How can I remove residual palladium catalyst from my final product?
A3: Residual palladium is a major concern for pharmaceutical applications. While some palladium may be removed during chromatography, specialized scavenging techniques are often necessary.
-
Activated Carbon: Stirring a solution of your compound with activated carbon can effectively adsorb palladium.
-
Thiol-Based Scavengers: Commercially available silica-based scavengers with thiol functional groups (e.g., SiliaMetS Thiol) have a high affinity for palladium and can be easily filtered off after treatment.
-
Cysteine Wash: An aqueous wash with a cysteine solution can sometimes be effective at chelating and removing palladium.
Q4: What are the best analytical techniques to confirm the purity of my final product? A4: A combination of methods is essential to provide a complete picture of purity, as each technique has its strengths and weaknesses.[13]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of organic impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified reference standard.[13]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent tool for detecting trace impurities. It provides the mass of the components, helping to identify them, and the chromatogram gives a measure of relative purity.[14][15]
-
Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the theoretical values for a pure sample.
Section 4: Key Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10-20x the reaction volume).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with: a. Water (1x) b. 1M NaOH solution (2x) (to remove unreacted boronic acid) c. Brine (saturated NaCl solution) (1x)
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude material is now ready for further purification.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify an appropriate eluent that provides an Rf of ~0.3 for your product and good separation from impurities.[8]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure a compact, level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their contents by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Cooling Recrystallization
-
Solvent Selection: Choose a solvent in which your product is highly soluble when hot but poorly soluble when cold.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling solvent to form a saturated solution.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[8][11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven.
References
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Amer, A. M., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]
-
Janežič, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed. [Link]
-
Simunovic, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
Kabalka, G. W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Thomas, S. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. [Link]
-
Reddit. HELP: Purifying boronic acids sucks : r/chemistry. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
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- 9. mdpi.com [mdpi.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing deboronation of 4-isopropylpyrimidine-5-boronic acid during reactions
<Technical Support Center
Topic: Preventing Deboronation of 4-Isopropylpyrimidine-5-boronic Acid During Reactions
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable strategies to mitigate the common challenge of deboronation when working with this compound and related heteroaromatic boronic acids. My goal is to equip you with the scientific rationale and practical protocols needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing during my Suzuki-Miyaura reaction?
A1: The primary decomposition pathway for your boronic acid is likely protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] Heteroaromatic boronic acids, especially those with nitrogen atoms like pyrimidines, are particularly susceptible to this side reaction.[3][4] The electron-withdrawing nature of the pyrimidine ring can weaken the C-B bond, making it more prone to cleavage, particularly under the basic aqueous conditions typically used for Suzuki-Miyaura couplings.[3][5]
Q2: I observe the formation of 4-isopropylpyrimidine as a major byproduct. What is happening?
A2: The formation of 4-isopropylpyrimidine is the direct result of protodeboronation. This undesired reaction consumes your starting material, leading to lower yields of the desired cross-coupled product. The reaction is often accelerated at high pH, elevated temperatures, and in the presence of water, which acts as a proton source.[1][6]
Q3: Can I store my this compound in solution?
A3: It is strongly discouraged. Boronic acids are generally unstable in solution and are best stored as dry, solid powders at low temperatures (-20°C for long-term storage) in a tightly sealed container protected from moisture and light.[7] In solution, especially under aqueous or protic conditions, they are prone to degradation via protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines.[7]
Q4: Are there more stable alternatives to boronic acids for this type of pyrimidine?
A4: Absolutely. Using more stable boronic acid derivatives is a highly effective strategy. The most common and successful alternatives are potassium trifluoroborate salts (ArBF3K) and N-methyliminodiacetic acid (MIDA) boronates .[8][9][10][11] These derivatives are generally crystalline, bench-stable solids that are less prone to premature protodeboronation.[8][10][12] They participate in the catalytic cycle via a "slow release" of the active boronic acid under the reaction conditions, maintaining a low concentration of the unstable intermediate and favoring the desired cross-coupling over decomposition.[1][12][13]
Troubleshooting Guide: Low Yield & Byproduct Formation
This section addresses the common issue of low product yield accompanied by the formation of the deboronated byproduct, 4-isopropylpyrimidine.
Symptom: Significant amount of 4-isopropylpyrimidine observed by LC-MS or ¹H NMR.
This indicates that the rate of protodeboronation is competitive with or exceeds the rate of the desired cross-coupling reaction.
Caption: Troubleshooting logic for mitigating protodeboronation.
Strategy 1: Employ a More Stable Boron Reagent
The most robust solution is often to replace the boronic acid with a more stable derivative.
Protocol 1.1: Synthesis and Use of Potassium Pyrimidine-5-trifluoroborate
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that exhibit significantly reduced susceptibility to protodeboronation.[10][14]
Step-by-Step Methodology:
-
Synthesis of ArBF3K:
-
Dissolve this compound (1.0 equiv) in a 4:1 mixture of methanol and water.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath to induce precipitation.
-
Collect the crystalline solid by filtration, wash with cold water, and dry under vacuum. The resulting potassium 4-isopropylpyrimidine-5-trifluoroborate is typically a stable, free-flowing solid.[10]
-
-
Suzuki-Miyaura Cross-Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv), potassium 4-isopropylpyrimidine-5-trifluoroborate (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., RuPhos, 2-4 mol%).[10]
-
Add the base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) and the solvent (e.g., ethanol or THF/water).[10][15]
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by LC-MS until completion.
-
Protocol 1.2: Synthesis and Use of Pyrimidine-5-MIDA Boronate
MIDA boronates are exceptionally stable and unreactive until a slow-release of the boronic acid is triggered by mild aqueous base, making them ideal for challenging couplings.[9][12]
Step-by-Step Methodology:
-
Synthesis of MIDA Boronate:
-
Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO.
-
Heat the mixture (e.g., to 90 °C) under vacuum for several hours until water evolution ceases and a clear solution is formed.
-
Cool the reaction to room temperature and add an anhydrous solvent like acetonitrile to precipitate the product.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry to yield the MIDA boronate, which is typically a stable, crystalline solid.
-
-
Slow-Release Suzuki-Miyaura Cross-Coupling:
-
Combine the aryl chloride (1.0 equiv), the pyrimidine-5-MIDA boronate (1.2 equiv), a palladium precatalyst (e.g., SPhos Pd G3, 2-4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).[12]
-
Add a solvent system such as 5:1 dioxane/water.[12]
-
Purge the vessel with an inert gas.
-
Heat the reaction (e.g., to 60-80 °C). The aqueous base will slowly hydrolyze the MIDA ester, releasing the boronic acid in situ at a low concentration, which is immediately consumed in the catalytic cycle.[12]
-
Strategy 2: Optimize Reaction Conditions for the Boronic Acid
If using the boronic acid directly is necessary, careful optimization of reaction parameters is critical. The goal is to accelerate the rate of the Suzuki coupling (k_coupling_) relative to the rate of protodeboronation (k_deboro_).
Caption: Impact of reaction parameters on competing pathways.
Detailed Recommendations
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-hydroxide base like K₃PO₄ , KF , or Cs₂CO₃ .[3][4][16] | Strong bases (NaOH, KOH) create a high pH environment that significantly accelerates the formation of the reactive boronate anion ([ArB(OH)₃]⁻), which is the species that undergoes protodeboronation.[1][5][6] Weaker bases maintain a lower pH, suppressing this pathway. |
| Solvent | Employ anhydrous or low-water solvent systems (e.g., Dioxane, Toluene, THF). If water is required for solubility or catalyst performance, minimize its content (e.g., 10:1 Dioxane/H₂O). | Water is the proton source for protodeboronation. Reducing its concentration directly slows the rate of this undesired side reaction.[1] Anhydrous conditions are ideal where possible. |
| Catalyst & Ligand | Use a highly active catalyst system. Electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[3][16] | The key is to accelerate the transmetalation step of the Suzuki-Miyaura cycle.[17] Highly active ligands promote rapid catalytic turnover, ensuring the boronic acid is consumed in the productive coupling pathway faster than it can decompose.[3] |
| Temperature | Start with moderate temperatures (60-80 °C) and monitor the reaction.[16] | While higher temperatures increase reaction rates, they can disproportionately accelerate the rate of decomposition. Finding the minimum temperature required for efficient coupling is crucial. |
| Reagent Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents ).[3][16] | This can help compensate for some degree of decomposition and drive the reaction to completion, but it is not a substitute for addressing the root cause of instability. |
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Barfoot, C. W., et al. (2018). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Chemistry – A European Journal. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]
-
Strathdee, C. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Aldrichimica Acta. Available at: [Link]
-
Raril, C., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]
-
Isley, N. A., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available at: [Link]
-
Sharma, P., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances. Available at: [Link]
-
Vachon, J., & Murry, J. A. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Isley, N. A., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]
-
Billingsley, K., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Noonan, G., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Raril, C., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]
-
Protodeboronation. Organic Chemistry Portal. Available at: [Link]
-
Cox, P. A., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. Available at: [Link]
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Substrate scope of (hetero)arylboronic acid partners a. ResearchGate. Available at: [Link]
-
He, Z., et al. (2020). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. Available at: [Link]
-
4-Isopropylphenylboronic acid. Boroncore. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. research.ed.ac.uk [research.ed.ac.uk]
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- 17. chem.libretexts.org [chem.libretexts.org]
strategies to improve the stability of 4-isopropylpyrimidine-5-boronic acid
Welcome to the technical support resource for 4-isopropylpyrimidine-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the inherent stability challenges of this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity of your material and the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing signs of degradation upon storage (discoloration, changing consistency). What is happening?
A1: Boronic acids, particularly electron-deficient heteroaromatic boronic acids like your pyrimidine derivative, are susceptible to several degradation pathways. The most common issues are:
-
Oxidation: The carbon-boron bond can be oxidized by atmospheric oxygen, converting the boronic acid to the corresponding alcohol (a hydroxypyrimidine) and boric acid.[1][2][3] This process can sometimes lead to the generation of organic radicals, which may cause discoloration.[4]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like residual water or acidic impurities), replacing the boronic acid group with a hydrogen atom to form 4-isopropylpyrimidine.[3][5] This is a very common issue with heteroaromatic boronic acids, especially under aqueous or basic conditions used in cross-coupling reactions.[6][7][8]
-
Anhydride Formation (Boroxines): Boronic acids can lose water to form cyclic trimeric anhydrides called boroxines.[4][9][10] While this process is often reversible and boroxines can be competent in reactions like the Suzuki-Miyaura coupling, it complicates accurate weighing and stoichiometry calculations.[3][10] To minimize this, it is sometimes better to store boronic acids in a slightly moist state, as coordination with water can protect against oxygen.[9]
Q2: I'm seeing a significant amount of 4-isopropylpyrimidine as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this low yield?
A2: The formation of 4-isopropylpyrimidine is a classic sign of protodeboronation, a major competing side reaction in Suzuki-Miyaura couplings.[5][11] This process can be accelerated by factors inherent to the reaction conditions, such as heat, the presence of a base (especially in aqueous media), and even the palladium catalyst itself.[8][12] Heteroaromatic boronic acids are particularly prone to this degradation pathway.[6][8]
Q3: Why is this compound more challenging to handle than a simple phenylboronic acid?
A3: The pyrimidine ring is an electron-deficient heteroaromatic system. The nitrogen atoms in the ring withdraw electron density, which can weaken the carbon-boron bond and make the boronic acid more susceptible to nucleophilic attack and subsequent protodeboronation.[6][8] Furthermore, the nitrogen atoms can be protonated or coordinate to the palladium catalyst, leading to complex reaction kinetics and alternative degradation pathways.
Q4: Can I analyze the purity and degradation of my boronic acid in-house?
A4: Yes. Several analytical techniques are effective for monitoring the purity of your boronic acid and identifying degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach. However, care must be taken as on-column hydrolysis can occur.[13][14] Using an aprotic diluent (e.g., acetonitrile) and minimizing analysis time can mitigate this.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the parent compound and the protodeboronated byproduct. ¹¹B NMR is particularly useful for observing the chemical environment of the boron atom, which changes upon degradation or ester formation.[13]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique provides high resolution and sensitivity, making it invaluable for identifying and quantifying the parent acid and its various degradation products.[13][15]
Troubleshooting Guide: Enhancing Stability and Reaction Performance
This section provides actionable strategies and detailed protocols to overcome the stability issues of this compound.
Issue 1: Degradation During Storage
Root Cause: Exposure to atmospheric oxygen and moisture. Solution: Implement rigorous storage protocols and consider converting the material to a more stable form for long-term storage.
Protocol 1.1: Optimal Storage Conditions
-
Atmosphere: Always store the solid boronic acid under an inert atmosphere (e.g., argon or nitrogen).[16][17]
-
Temperature: Store in a cool, dark environment. A refrigerator (2-8 °C) is suitable for short-to-medium term storage. For long-term stability, a freezer (-20 °C) is recommended.[17]
-
Container: Use a well-sealed vial with a Teflon-lined cap to prevent moisture ingress.
Issue 2: Poor Performance in Cross-Coupling Reactions (Low Yield, High Protodeboronation)
Root Cause: In-situ decomposition of the boronic acid under reaction conditions. Solution: Convert the boronic acid to a more stable derivative that acts as a "protected" or "slow-release" form of the active reagent.[3]
The diagram below illustrates the core strategy: masking the reactive boronic acid as a more stable boronate derivative to prevent premature degradation.
Caption: Workflow for stabilizing boronic acids for cross-coupling.
Strategy A: Conversion to a Pinacol Boronate Ester
Pinacol esters are significantly more stable than their corresponding boronic acids towards protodeboronation and oxidation.[3] They are often crystalline solids that are stable enough for chromatographic purification and long-term storage.[17][18]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent: Add a solvent capable of azeotropically removing water, such as toluene or a mixture of THF and hexanes.
-
Reagent Addition: Add pinacol (1.1 eq.).
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. The formation of the ester is an equilibrium process; removal of water drives it to completion. A Dean-Stark apparatus can be used for higher temperatures if necessary.
-
Workup: Once the reaction is complete (monitor by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purification: The resulting pinacol ester can often be purified by recrystallization or silica gel chromatography.[17]
Strategy B: Conversion to a Potassium Organotrifluoroborate Salt (R-BF₃K)
Potassium trifluoroborate salts are highly stable, crystalline solids that are easy to handle and store.[10] The tetracoordinate boron center is less susceptible to decomposition.[17] They are considered a "protected" form and can be used directly in many coupling reactions.[10][17]
-
Setup: In a suitable flask, dissolve this compound (1.0 eq.) in methanol or a mixture of methanol and water.
-
Reagent Addition: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq.) dropwise to the stirring boronic acid solution.
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will typically precipitate from the solution over 15-60 minutes.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol and then diethyl ether to remove impurities and aid in drying.
-
Drying: Dry the crystalline solid under vacuum.
Strategy C: Conversion to an N-Methyliminodiacetic Acid (MIDA) Boronate
MIDA boronates are exceptionally stable crystalline solids that can be stored indefinitely on the benchtop under air.[10][12] They are particularly valuable for notoriously unstable boronic acids (like many 2-heterocyclic derivatives) and are used in "slow-release" strategies where the boronic acid is generated in situ under the reaction conditions.[5][7][12]
-
Setup: Combine this compound (1.0 eq.) and N-methyliminodiacetic acid (1.1 eq.) in a flask.
-
Solvent: Add dimethylformamide (DMF).
-
Reaction: Heat the mixture (e.g., to 80-100 °C) with stirring. Azeotropic removal of water using a Dean-Stark trap is often required to drive the reaction to completion.
-
Isolation: Upon cooling, the MIDA boronate product often crystallizes directly from the reaction mixture. It can be collected by filtration.
-
Purification: If necessary, the product can be purified by recrystallization.
Comparative Stability Data
The following table summarizes the general stability characteristics of boronic acids and their common derivatives.
| Derivative Form | Physical State | Stability to Air/Moisture | Stability to Chromatography | Key Advantage |
| Boronic Acid | Often solid, can be amorphous | Low to Moderate[16] | Generally Unstable | High reactivity[18] |
| Pinacol Ester | Often crystalline solid | High[6][19] | Stable[17] | Good balance of stability and reactivity |
| Trifluoroborate (BF₃K) | Crystalline solid | Very High[10][20] | Stable | Excellent shelf-life, acts as protected form[17] |
| MIDA Boronate | Crystalline solid | Exceptional[12] | Stable | Enables "slow-release" for unstable systems[11] |
Mechanism Spotlight: Protodeboronation and Protection
Protodeboronation is a critical degradation pathway, especially under the basic aqueous conditions common in Suzuki-Miyaura coupling. The mechanism can be complex and pH-dependent.[5]
Caption: Mechanism of base-catalyzed protodeboronation vs. protection.
By converting the boronic acid to an ester, the Lewis acidic boron center is masked, reducing its propensity to form the highly reactive boronate anion that is susceptible to protonolysis.[7] This strategy effectively shuts down the premature degradation pathway, allowing the organoboron species to participate productively in the catalytic cycle.
References
- 1. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. 硼酸及其衍生物 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
common challenges and solutions when working with 4-isopropylpyrimidine-5-boronic acid
Technical Support Center: 4-Isopropylpyrimidine-5-boronic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered when working with this sterically hindered heterocyclic building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your reactions and overcome experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Handling, Stability, and Storage
This section addresses the most common initial queries regarding the physical and chemical properties of this compound. Proper handling is the first step to a successful experiment.
Q1: How should I properly store and handle this compound to ensure its stability?
A1: Proper storage is critical for boronic acids to prevent degradation. The primary degradation pathways are dehydration to form cyclic boroxine anhydrides and protodeboronation.[1][2]
-
Storage Conditions: The compound should be stored at -20°C in a tightly sealed container.[1] The environment must be dry and well-ventilated to protect from moisture and light.[1]
-
Handling: Always handle the solid under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to the greatest extent possible. Minimize its exposure to ambient air and moisture. Use fresh, high-purity material for best results, as boronic acids can degrade over time.[3]
Q2: What are the primary decomposition pathways I should be aware of?
A2: There are two main decomposition pathways that can impact your reaction's success:
-
Protodeboronation: This is a well-known and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] For heteroaromatic boronic acids like this one, this process can be accelerated by strong bases, the presence of water (which acts as the proton source), and elevated temperatures.[4][5] This leads to the formation of 4-isopropylpyrimidine as a significant byproduct, consuming your reagent and complicating purification.
-
Boroxine Formation: Like many boronic acids, this reagent can undergo intermolecular dehydration to form a stable, cyclic trimeric anhydride called a boroxine.[1] While this process is often reversible in the presence of water, it means that the material in the bottle may not be 100% pure monomeric boronic acid, which can affect reaction stoichiometry and kinetics.[6] Anhydrous conditions used in reactions can favor the boroxine form.[6]
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is the most common application for this reagent. However, its structure presents specific challenges. This section provides a cause-and-effect approach to troubleshooting.
Q1: I am observing very low or no conversion of my starting materials. What are the most likely causes and how can I fix this?
A1: Low conversion with a substrate like this compound is a frequent issue stemming from a combination of steric and electronic factors.[7]
-
Primary Cause 1: Steric Hindrance. The bulky isopropyl group, combined with the pyrimidine ring, significantly hinders the crucial transmetalation and reductive elimination steps of the catalytic cycle.[7][8] Standard palladium catalysts like Pd(PPh₃)₄ are often completely ineffective.[7]
-
Solution: Advanced Catalyst Systems. This is the most critical factor to address. You must employ a catalyst system designed for sterically demanding substrates. This involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate the bulky substrates and accelerate the catalytic cycle.[7]
-
-
Primary Cause 2: Catalyst Inhibition/Deactivation. The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst center, leading to its deactivation and preventing it from participating in the catalytic cycle.[7][9]
-
Solution: Ligand Choice and Reaction Conditions. The use of the aforementioned bulky ligands not only overcomes steric hindrance but also helps prevent catalyst inhibition by creating a sterically crowded and electronically tuned environment around the palladium atom.
-
-
Primary Cause 3: Inactive Catalyst or Oxygen Contamination. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[4] Furthermore, the presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[4][5]
-
Solution: Rigorous Inert Atmosphere. Ensure your reaction solvent is thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes).[3][5] Assemble your reaction under a strict inert atmosphere. Using fresh, high-quality palladium sources and ligands is also essential.[3]
-
Data Presentation: Recommended Conditions for Challenging Couplings
The following table summarizes starting points for optimizing the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, avoiding the in-situ reduction step.[5] Pd(OAc)₂ is a stable Pd(II) precatalyst that is reliably reduced in the presence of phosphine ligands. |
| Ligand | Buchwald Biaryl Phosphines: XPhos, SPhos, RuPhos | Essential for success. These provide the necessary bulk and electron density to accelerate oxidative addition and reductive elimination for hindered substrates.[4][7] A 1:2 Pd:Ligand ratio is a good starting point. |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong base is needed to activate the boronic acid for transmetalation.[4] These bases often provide a good balance of reactivity without excessively promoting protodeboronation.[6] Ensure the base is finely powdered and dry for anhydrous reactions.[4] |
| Solvent | Dioxane/H₂O, Toluene, or 2-MeTHF | The choice is often substrate-dependent. A polar aprotic solvent is typical. A small amount of water is often necessary for the activity of bases like K₃PO₄ but can increase protodeboronation.[4] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation energy for these challenging couplings. Monitor for thermal decomposition of sensitive substrates. |
Q2: My reaction is plagued by protodeboronation, and I'm isolating 4-isopropylpyrimidine as a major byproduct. How can I prevent this?
A2: Protodeboronation is a direct consequence of the C-B bond's instability, especially for this type of heteroaromatic system.[2]
-
Solution 1: Use Milder or Anhydrous Conditions. Water is the proton source for this side reaction.[4] Switching to strictly anhydrous conditions can significantly reduce protodeboronation. If aqueous conditions are necessary for your base, consider switching to a milder base like potassium fluoride (KF).[4]
-
Solution 2: Lower the Reaction Temperature. Higher temperatures accelerate the rate of protodeboronation.[5] Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling.
-
Solution 3: Use a More Stable Boronic Acid Derivative. This is a highly effective strategy. Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester . These derivatives are more resistant to protodeboronation and act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the sensitive free boronic acid low at any given time.[2][5]
Q3: How can I suppress the formation of the homocoupled bipyrimidine byproduct?
A3: Homocoupling is typically caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5]
-
Solution 1: Rigorous Degassing. This is the most critical preventative measure. Ensure all solvents and the reaction headspace are free of oxygen before adding the catalyst.[5]
-
Solution 2: Use a Pd(0) Source. Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the reduction step of a Pd(II) precatalyst, which can sometimes contribute to homocoupling.[5]
-
Solution 3: Slow Addition. In some cases, the slow addition of the boronic acid solution to the reaction mixture via a syringe pump can help minimize its instantaneous concentration, thereby reducing the rate of homocoupling relative to the desired cross-coupling.[10]
Q4: Purification of my final product is challenging due to persistent impurities. What is a reliable purification strategy?
A4: A systematic approach is required to separate the desired product from unreacted starting materials, byproducts, and catalyst residues.[11]
-
Step 1: Aqueous Workup. After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and wash sequentially with water and brine. To specifically remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M NaHCO₃ or NaOH) can be highly effective, as it converts the acidic boronic acid into its highly water-soluble boronate salt.[6][11]
-
Step 2: Flash Column Chromatography. This is the most common method for purification.
-
Choosing an Eluent: Use TLC to determine a suitable eluent system (e.g., hexanes/ethyl acetate). Aim for an Rf value of 0.2-0.3 for your product.[11]
-
Addressing Degradation on Silica: Pyrimidine-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation on the column. If this is suspected, you can pre-treat the silica gel by slurring it in the eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.[11]
-
-
Step 3: Recrystallization. If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[12] Test various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.[11]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and must be optimized for specific coupling partners.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-4 times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., XPhos, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.[7]
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:EtOAc). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[11]
-
Loading and Elution: Carefully load the sample onto the top of the packed column. Begin elution with the low-polarity solvent system, collecting fractions.[11]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:EtOAc) to elute the desired product.
-
Analysis and Isolation: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[11]
Section 4: Visual Guides and Diagrams
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Section 5: Safety Information
This compound is an irritant. Always consult the full Safety Data Sheet (SDS) before use.
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [13]* Precautions:
-
Wash hands thoroughly after handling. * Wear protective gloves, protective clothing, eye protection, and face protection. * Use only outdoors or in a well-ventilated area, such as a chemical fume hood. * Avoid breathing dust. * First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [14] * Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [14] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [14]
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Cribbin, L., et al. (2024). Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect.
- Organic & Biomolecular Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry Publishing.
- Fisher Scientific. (2025).
- Wikipedia. (n.d.).
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (n.d.). This compound, 95%.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025). Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (2025). Technical Support Center: Purification of Products from 2,4-Dimethoxypyrimidine-5-boronic Acid Reactions.
- BenchChem. (2025). Stability and Storage of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. fishersci.com [fishersci.com]
analysis of common byproducts in 4-isopropylpyrimidine-5-boronic acid reactions
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 4-isopropylpyrimidine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on synthesizing technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section provides rapid, direct answers to the most common issues encountered during coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What are the likely causes?
A1: Low conversion with this substrate is a common challenge and typically points to issues within the catalytic cycle. The primary causes are:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring are basic and can coordinate to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[1]
-
Steric Hindrance: The isopropyl group at the 4-position, adjacent to the boronic acid, creates significant steric bulk. This can hinder the crucial transmetalation step, where the pyrimidine moiety is transferred from boron to the palladium center.[1]
-
Inactive Catalyst Species: The active catalyst is the Pd(0) species. If your palladium precatalyst (often Pd(II)) is not efficiently reduced to Pd(0) at the start of the reaction, catalytic turnover will be poor or non-existent.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is too weak may not activate the boronic acid sufficiently for transmetalation, while an inappropriate solvent can hinder catalyst performance and reagent solubility.[1]
For troubleshooting, a systematic re-evaluation of your catalyst system is the most effective starting point. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended as they can promote the formation of highly reactive palladium species that overcome both steric hindrance and catalyst inhibition.[1]
Q2: I am observing a significant byproduct with a mass corresponding to 4-isopropylpyrimidine. What is this and how can I prevent it?
A2: This byproduct is the result of protodeboronation (or protodeborylation), a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][3] For heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyrimidine, this is a major competing pathway.[2][4]
Causality: The reaction is often promoted by the presence of water and base, which can facilitate the cleavage of the carbon-boron bond.[1][2] The pyrimidine ring itself can exacerbate this issue; under certain pH conditions, it can form zwitterionic species that are particularly susceptible to rapid, unimolecular protodeboronation.[2][5]
Preventative Measures:
-
Choice of Base: Screen milder bases. While a base is necessary to activate the boronic acid for the desired coupling, excessively strong or harsh bases can accelerate protodeboronation. Consider bases like K₃PO₄ or Cs₂CO₃.[1]
-
Use of Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[1][6] These esters are more resistant to premature decomposition and protodeboronation. MIDA boronates, in particular, can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[7][8]
-
Anhydrous Conditions: Where the reaction chemistry allows, using anhydrous solvents and reagents can reduce the rate of protodeboronation, as water is often a key participant in the undesired mechanism.[1]
Q3: My primary impurity appears to be a dimer of my starting material (bis(4-isopropylpyrimidine)). What causes this homocoupling byproduct?
A3: The formation of a symmetrical biaryl from the boronic acid starting material is known as homocoupling .[9][10] This side reaction can occur through several mechanisms and significantly reduces the yield of the desired cross-coupled product.
Causality:
-
Oxygen-Mediated Pathway: The presence of dissolved oxygen in the reaction mixture is a well-known cause of homocoupling.[11] Oxygen can interact with the palladium catalyst and the boronic acid in a competing catalytic cycle that produces the dimer.[12]
-
Palladium(II)-Mediated Pathway: Homocoupling can also proceed via a stoichiometric reaction between a Pd(II) species and two molecules of the boronic acid, which then reductively eliminates to form the dimer and Pd(0).[10]
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before heating. This is typically achieved by several vacuum/inert gas (nitrogen or argon) backfill cycles or by sparging the solvent with an inert gas.[10]
-
Catalyst and Ligand Choice: Some catalyst systems are inherently more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can identify a system that favors the cross-coupling pathway.[1]
-
Slow Addition: In some cases, adding the this compound slowly to the reaction mixture via syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[1]
Troubleshooting and Optimization Guide
This guide provides a systematic workflow for diagnosing and resolving common issues.
Logical Flow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for common issues.
Reaction Pathways: Desired vs. Undesired
Caption: Desired vs. undesired reaction pathways.
Data & Protocols
Table 1: Impact of Reaction Parameters on Byproduct Formation
| Parameter | Issue Addressed | Recommended Modification | Rationale |
| Base | Protodeboronation | Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1] | Strong bases can aggressively promote the cleavage of the C-B bond, especially in the presence of water. Milder bases provide sufficient activation for transmetalation with a lower rate of decomposition. |
| Atmosphere | Homocoupling | Implement rigorous degassing (3x vacuum/inert gas cycles) and maintain a positive pressure of N₂ or Ar.[10] | Oxygen is a key promoter of boronic acid homocoupling. Its strict exclusion is critical to suppress this pathway.[11][12] |
| Boronic Species | Protodeboronation / Stability | Convert the boronic acid to its corresponding pinacol or MIDA ester prior to the coupling reaction.[7][8] | Esters are significantly more stable towards protodeboronation and general decomposition than the free acid, acting as a "protected" form that is activated under the reaction conditions.[1][6] |
| Ligand | Low Conversion / Steric Hindrance | Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos).[1] | These ligands accelerate the rate-limiting steps of oxidative addition and reductive elimination and form a more reactive catalyst that can better overcome the steric bulk of the isopropyl group. |
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
This compound (or its pinacol ester) (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 5:1)
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle two more times.
-
Add the this compound (or ester).
-
Via syringe, add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- BenchChem. (2025). Stability and Storage of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide.
- Haskins, M. A., & Henderson, J. L. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Labutti, J., et al. (n.d.). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed.
- Lazzaro, F., et al. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory.
- Wikipedia. (n.d.).
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- MDPI. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (2009).
- Cox, P. A., et al. (2016).
- MedchemExpress.com. (n.d.). Pyrimidine-5-boronic acid pinacol ester | Biochemical Reagent.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Reactivity of 4-Isopropylpyrimidine-5-boronic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions regarding the use of 4-isopropylpyrimidine-5-boronic acid in cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to overcome common experimental hurdles.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] this compound is a valuable building block for introducing this heterocycle, but its unique electronic and steric properties present distinct challenges in typical cross-coupling reactions like the Suzuki-Miyaura coupling. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common issues encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low or no product yield. Where should I start troubleshooting?
A1: Low conversion with this substrate often points to suboptimal reaction conditions that fail to address its inherent electronic and steric properties. The pyrimidine ring is electron-deficient, and the nitrogen atoms can interfere with the catalyst.[1][2]
Core Areas for Optimization:
-
Catalyst and Ligand Selection: This is the most critical variable. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently ineffective for challenging substrates.[3] The key is to use a catalytic system that promotes a rapid rate of oxidative addition and reductive elimination to outcompete decomposition pathways.
-
Expert Recommendation: Employ palladium precatalysts with bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands). Ligands like SPhos, XPhos, and RuPhos are specifically designed to enhance catalyst stability and activity for hindered and electron-deficient substrates.[3][4] They create a sterically demanding environment around the palladium center, which accelerates the desired catalytic cycle and can prevent catalyst inhibition by the pyrimidine's nitrogen atoms.[3]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] A weak base may not be sufficient to drive the reaction.
-
Expert Recommendation: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective choices, particularly in polar aprotic solvents.[5][6] For substrates with base-sensitive functional groups (like esters), fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) can be excellent alternatives as they are less likely to cause hydrolysis.[5]
-
-
Solvent System: The solvent must be capable of dissolving the reagents and facilitating the catalytic cycle.
-
Expert Recommendation: A mixture of an aprotic organic solvent and water is often beneficial. Systems like 1,4-dioxane/water, DMF, or toluene/water are common.[1] Water can help solubilize the inorganic base and facilitate key steps in the catalytic cycle.[5] However, for substrates highly prone to decomposition, anhydrous conditions may be necessary (see Q2).
-
Q2: I'm observing a significant amount of 4-isopropylpyrimidine as a byproduct. What is causing this, and how can I prevent it?
A2: The formation of 4-isopropylpyrimidine is a classic sign of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8] This is a major challenge for electron-deficient heteroaromatic boronic acids like the one .[9][10]
Mechanism of Protodeboronation: This reaction is essentially a hydrolysis of the C-B bond and is often accelerated by high temperatures and the presence of aqueous base.[3][5]
Strategies to Mitigate Protodeboronation:
-
Protect the Boronic Acid: The most effective strategy is to convert the boronic acid into a more stable derivative that acts as a "slow-release" source.[7] This keeps the concentration of the sensitive free boronic acid low throughout the reaction, minimizing its decomposition.[7]
-
Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a first-line choice for problematic substrates.[5]
-
MIDA Boronates: These are highly stable, crystalline solids that offer exceptional resistance to protodeboronation and are even stable to chromatography.[5][7]
-
-
Employ Anhydrous Conditions: Since water is a key reagent in protodeboronation, running the reaction under strictly anhydrous conditions can significantly reduce this side reaction.[3][5] This requires using anhydrous solvents and reagents and may necessitate a switch to an organic-soluble base.
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[5] If the catalytic system is active enough, lowering the reaction temperature may favor the desired cross-coupling over the decomposition pathway.[10]
-
Optimize the Base: As mentioned, using fluoride-based bases like KF or CsF can be beneficial as they are less hydrolytic.[5]
Q3: My reaction is clean, but stalls at ~50% conversion, even with extended reaction times. Could this be catalyst deactivation?
A3: Yes, reaction stalling is a strong indicator of catalyst deactivation. For heteroaromatic substrates like pyrimidines, the primary cause is often the coordination of the ring's basic nitrogen atoms to the palladium catalyst.[1][3] This forms a stable, off-cycle complex that effectively removes the active catalyst from the reaction.
Visualizing the Problem and Solution:
Caption: Catalyst inhibition by pyrimidine and prevention with bulky ligands.
Troubleshooting Steps:
-
Switch to a Bulky Ligand: This is the most effective solution. As discussed in A1, bulky, electron-rich ligands like SPhos or XPhos physically block the pyrimidine nitrogens from accessing and deactivating the palladium center.[3][4]
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation and push the reaction to completion.[10]
Recommended Starting Conditions & Protocols
The following table and protocols provide a robust starting point for your experiments. Optimization will likely be required based on your specific coupling partner.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation for High Reactivity | Rationale |
| Palladium Source | G3 or G4 Buchwald Precatalyst (e.g., SPhos-Pd-G4) | Air-stable, reliable formation of the active Pd(0) species. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that accelerate the catalytic cycle and prevent catalyst inhibition.[3][4] |
| Catalyst Loading | 1–3 mol% | Sufficient for most reactions; may be increased for very challenging substrates.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) | Strong, effective bases for activating the boronic acid/ester.[5][6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 ratio) | A versatile system that dissolves both organic and inorganic components.[1] |
| Temperature | 80–110 °C | Provides sufficient thermal energy for the reaction; may be lowered to reduce side reactions.[5] |
| Boronic Reagent | Pinacol Ester (BPin) derivative (1.2–1.5 equiv) | Recommended to minimize protodeboronation.[5][7] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol utilizes a Buchwald-type precatalyst, which is highly effective for challenging substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound pinacol ester (1.2–1.5 equiv), the palladium precatalyst (e.g., SPhos Pd G4, 2 mol%), and finely powdered K₃PO₄ (2.0 equiv).
-
Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The concentration should typically be 0.1–0.2 M relative to the limiting reagent.[5]
-
Reaction: Heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol converts the boronic acid to its more stable pinacol ester.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Dichloromethane).
-
Drying (Optional but Recommended): Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water, which can inhibit ester formation.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be left overnight.
-
Monitoring: Monitor the formation of the ester by TLC or NMR.
-
Workup: Filter off the drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction without further purification.
Mechanistic Overview & Troubleshooting Logic
Understanding the core mechanism is key to rational troubleshooting. The diagram below outlines the Suzuki-Miyaura catalytic cycle and a logical workflow for diagnosing low-yield reactions.
Caption: Suzuki-Miyaura cycle and a logical workflow for diagnosing low yields.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Protodeboron
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
- Protodeboron
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
- Preventing protodeboronation of 2,5-Difluorophenylboronic acid. Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection for Reactions with 4-Isopropylpyrimidine-5-Boronic Acid
Welcome to the technical support center for optimizing reactions involving 4-isopropylpyrimidine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical role of solvent choice in determining reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
I. Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: Solvent choice is a paramount factor in Suzuki-Miyaura cross-coupling reactions for several reasons.[1][2][3] The solvent not only dissolves the reactants and reagents but also profoundly influences the reaction's kinetics, selectivity, and the stability of the catalyst and substrates.[2][3][4][5] For a substrate like this compound, which is a heteroaryl boronic acid, these effects are even more pronounced. The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation.[6] Furthermore, heteroaryl boronic acids are often susceptible to a detrimental side reaction called protodeboronation.[6][7] The right solvent can help to mitigate these issues and promote the desired reaction pathway.
Q2: What is protodeboronation and how does the solvent choice affect it?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[7] This side reaction consumes the starting material and reduces the yield of the desired product. The propensity for protodeboronation is highly dependent on the reaction conditions, especially the solvent and the presence of water.[7][8]
-
Protic Solvents (e.g., water, alcohols): These solvents can act as a proton source, and in the presence of a base, can facilitate protodeboronation.[7] While a certain amount of water is often necessary to activate the base and facilitate the catalytic cycle, excessive water or the use of highly protic solvents can exacerbate this side reaction.[9][10]
-
Aprotic Solvents (e.g., THF, 1,4-dioxane, toluene, DMF): Using anhydrous aprotic solvents can significantly minimize protodeboronation.[11] However, complete exclusion of water is not always practical or beneficial, as it can be crucial for the solubility of the base and for the hydrolysis of boronic esters to the active boronic acid.[9]
Q3: How do polar vs. non-polar solvents influence the reaction?
A3: The polarity of the solvent, often quantified by its dielectric constant and dipole moment, plays a crucial role in stabilizing intermediates and transition states within the catalytic cycle.[12]
-
Polar Solvents (e.g., DMF, acetonitrile, DMSO): These solvents can accelerate the reaction by stabilizing charged intermediates and transition states that form during the oxidative addition and transmetalation steps.[13][14] However, highly polar solvents can also promote the formation of undesired side products.
-
Non-polar and Moderately Polar Solvents (e.g., toluene, 1,4-dioxane, THF): These are the most commonly used solvents for Suzuki-Miyaura reactions.[9] They provide a good balance of solubility for a wide range of substrates and reagents without overly promoting side reactions.[1] Ether solvents like 1,4-dioxane and THF are particularly popular due to their ability to coordinate weakly with the palladium catalyst, which can help to stabilize it.[1]
Q4: What are the key properties to consider when selecting a solvent?
A4: When selecting a solvent for your reaction with this compound, consider the following properties:
-
Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run. Higher temperatures can often increase the reaction rate but may also lead to the degradation of sensitive substrates or catalysts.
-
Polarity (Dielectric Constant and Dipole Moment): As discussed above, polarity affects the solubility of reactants and the stabilization of intermediates.
-
Proticity: The ability of a solvent to act as a hydrogen bond donor. Protic solvents can stabilize anions but may also lead to protodeboronation.
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, DMF) can coordinate to the palladium catalyst and influence its reactivity and stability.
The following table summarizes the properties of some common solvents used in Suzuki-Miyaura reactions:
| Solvent | Boiling Point (°C) | Dielectric Constant (at 20°C) | Dipole Moment (D) | Type |
| Toluene | 111 | 2.38 | 0.36 | Non-polar Aprotic |
| 1,4-Dioxane | 101 | 2.25 | 0.45 | Polar Aprotic |
| Tetrahydrofuran (THF) | 66 | 7.58 | 1.75 | Polar Aprotic |
| Acetonitrile (MeCN) | 82 | 37.5 | 3.92 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 3.82 | Polar Aprotic |
| Water | 100 | 80.1 | 1.85 | Polar Protic |
| Ethanol | 78 | 24.6 | 1.69 | Polar Protic |
Data compiled from various sources.[4][15][16][17][18]
II. Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
If you are observing poor conversion of your this compound, the solvent system is a primary suspect.
Potential Causes & Solutions:
-
Poor Solubility of Reactants: Your boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent.
-
Solution: Try a different solvent or a solvent mixture. For example, adding a co-solvent like DMF or acetonitrile to a less polar solvent like toluene can improve solubility. For highly polar substrates, a solvent system containing water may be necessary.[19]
-
-
Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[6]
-
Solution: The choice of solvent can influence this interaction. A more coordinating solvent might compete with the pyrimidine for binding to the palladium. Additionally, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can help to stabilize the active catalyst and prevent deactivation.[6][11]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Choose a higher boiling solvent to allow for an increase in the reaction temperature. For example, switching from THF (b.p. 66 °C) to 1,4-dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) can make a significant difference. Microwave heating can also be an effective strategy to rapidly screen reaction conditions and drive reactions to completion.[20]
-
Issue 2: Significant Protodeboronation Observed
The presence of the starting arene (from the boronic acid) as a major byproduct indicates that protodeboronation is a significant issue.
Potential Causes & Solutions:
-
Excess Water or Protic Solvent: As discussed, protic solvents and water can be sources of protons for this side reaction.
-
Solution 1: Use Anhydrous Solvents: Ensure your solvents are anhydrous and consider running the reaction under strictly anhydrous conditions.[11]
-
Solution 2: Minimize Water Content: If water is necessary for the base, use the minimum amount required. A common starting point is a 10:1 ratio of organic solvent to water.[10]
-
Solution 3: Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[6][7]
-
Issue 3: Formation of Homocoupling Byproducts
The formation of biaryl products from the coupling of two molecules of the boronic acid (homocoupling) can be another problematic side reaction.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Solution: Thoroughly degas your solvent and the reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents.[9]
-
-
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling.
-
Solution: Screen different palladium sources and ligands. Often, using a pre-catalyst can lead to cleaner reactions.
-
Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting and optimizing the solvent for your Suzuki-Miyaura reaction with this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 9. reddit.com [reddit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 17. Solvent Physical Properties [people.chem.umass.edu]
- 18. arcorepoxy.com [arcorepoxy.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 4-Isopropylpyrimidine-5-boronic Acid and Other Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. Among the various methods, the Suzuki-Miyaura coupling reaction stands out for its versatility and functional group tolerance, with pyrimidine boronic acids serving as indispensable building blocks. This guide provides a comprehensive comparative analysis of 4-isopropylpyrimidine-5-boronic acid and other representative pyrimidine boronic acids, offering insights into their synthesis, reactivity, and application in this pivotal reaction.
The Strategic Importance of Pyrimidine Boronic Acids
The introduction of aryl and heteroaryl moieties onto a pyrimidine ring via C-C bond formation is a common strategy in drug discovery to modulate the pharmacological properties of a molecule. Pyrimidine boronic acids are key reagents in this context, enabling the direct installation of the pyrimidine core onto a wide range of substrates. The choice of the specific pyrimidine boronic acid can significantly impact the efficiency and outcome of the Suzuki-Miyaura coupling.
Factors Influencing Reactivity: A Tale of Sterics and Electronics
The success of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is governed by a delicate interplay of steric and electronic factors, as well as the intrinsic stability of the boronic acid itself.
Positional Isomerism: The location of the boronic acid group on the pyrimidine ring profoundly affects reactivity.[1]
-
5-Pyrimidinylboronic Acids: Generally exhibit good reactivity due to the favorable electronic environment at the 5-position, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions can influence reactivity. However, successful couplings are often achieved with optimized catalyst systems or more reactive coupling partners.[1]
-
2-Pyrimidinylboronic Acids: This isomer presents the most significant challenges. The proximity of the boronic acid to the nitrogen atom can lead to catalyst inhibition and a higher propensity for protodeboronation.[1]
Substituent Effects: The nature of the substituents on the pyrimidine ring plays a critical role in modulating the reactivity of the boronic acid.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., isopropyl) and alkoxy groups increase the electron density on the pyrimidine ring. This can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields.[2][3]
-
Electron-Withdrawing Groups (EWGs): Groups such as halogens or nitro groups decrease the electron density of the ring, which can slow down the transmetalation step and potentially lower the overall reaction efficiency.[3][4]
-
Steric Hindrance: Bulky substituents, such as the isopropyl group in this compound, can sterically hinder the approach of the palladium catalyst to the reaction center. This can sometimes lead to lower yields or require more forcing reaction conditions compared to less hindered analogues.
Synthesis of Pyrimidine Boronic Acids: A General Approach
A common and effective method for the synthesis of pyrimidine boronic acids is through a lithium-halogen exchange reaction on a halogenated pyrimidine precursor, followed by quenching with a borate ester.
Conceptual Synthesis Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 4-isopropylpyrimidine-5-boronic Acid Synthesis
Introduction: In the landscape of modern medicinal chemistry and drug development, pyrimidine-boronic acids are invaluable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, forming the backbone of numerous therapeutic candidates.[1] 4-isopropylpyrimidine-5-boronic acid (MW: 165.99 g/mol , Formula: C₇H₁₁BN₂O₂) is one such reagent, prized for its specific steric and electronic properties.[2][3] However, the synthetic route to this and other boronic acids can yield impurities, such as boroxines (dehydrated cyclic trimers) or starting material carryover, which can compromise subsequent reactions and the integrity of compound libraries.
Therefore, rigorous validation of the synthesized product is not merely a quality control step; it is a prerequisite for reliable and reproducible research. This guide provides a comparative analysis of essential analytical techniques to confirm the identity, purity, and structural integrity of synthesized this compound, grounded in the principles of scientific causality and self-validating protocols.
The Integrated Validation Workflow
A robust validation strategy employs a multi-technique approach where each method provides a unique and complementary piece of the puzzle. The workflow typically progresses from confirming the molecular structure and identity to quantifying its purity.
Caption: Integrated workflow for the validation of synthesized boronic acids.
Part 1: Structural Elucidation and Identity Confirmation
The first and most critical step is to confirm that the synthesized molecule is indeed this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information by probing the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Causality Behind the Choice:
-
¹H NMR confirms the presence and connectivity of proton-bearing groups (isopropyl, pyrimidine rings). The integration of signals provides a ratio of these groups.
-
¹³C NMR verifies the carbon backbone of the molecule.
-
¹¹B NMR is the most direct method to confirm the presence and hybridization state of the boron atom, a key feature of boronic acids.[4][5] The chemical shift can distinguish the desired sp²-hybridized boronic acid from potential sp³-hybridized boronate esters or other boron species.[6][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the synthesized product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Note: Using quartz NMR tubes is recommended for ¹¹B NMR to avoid a broad signal from borosilicate glass tubes.[6]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A typical acquisition might involve 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum using a broadband probe. Use a known boron standard (e.g., BF₃·OEt₂) for referencing if necessary. The acquisition is typically fast (1024 scans in minutes).[4]
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak for ¹H and ¹³C spectra.
Data Interpretation: Expected vs. Observed Results
| Analysis | Expected Result for this compound | Rationale & Interpretation |
| ¹H NMR | Pyrimidine H: ~δ 9.1 (s, 1H), ~δ 8.8 (s, 1H)Isopropyl CH: ~δ 3.2 (septet, 1H)Isopropyl CH₃: ~δ 1.3 (d, 6H)B(OH)₂: ~δ 8.2 (broad s, 2H) | The chemical shifts, splitting patterns (singlet, septet, doublet), and integration values (1:1:1:6:2) must match the structure. The B(OH)₂ peak is often broad and will exchange with D₂O. |
| ¹³C NMR | 6-8 distinct signals corresponding to the 7 unique carbon environments in the molecule. Aromatic carbons will be >100 ppm. | Confirms the complete carbon skeleton and rules out major structural isomers. |
| ¹¹B NMR | A single, relatively sharp peak at ~δ 28-32 ppm . | This chemical shift is characteristic of a trigonal planar, sp²-hybridized boronic acid.[4][6] A significant upfield shift (to <10 ppm) would suggest the formation of a tetracoordinate sp³-hybridized boronate species.[8] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a powerful confirmation of its elemental composition. Electrospray Ionization (ESI) is well-suited for this polar, non-volatile molecule.
Causality Behind the Choice: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the confident determination of the molecular formula, which is a cornerstone of identity confirmation.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an HPLC system.
-
Ionization: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing the molecular ion.
-
Data Analysis: Identify the peak corresponding to the molecular weight. For HRMS, compare the measured exact mass to the theoretical mass calculated for C₇H₁₁BN₂O₂.
Data Interpretation: Expected vs. Observed Results
| Parameter | Expected Result | Interpretation |
| Theoretical Mass | C₇H₁₁BN₂O₂ = 166.0910 (monoisotopic) | This is the exact mass to be compared against the HRMS result. |
| [M+H]⁺ (Positive Mode) | m/z 167.0988 | Observation of this ion confirms the molecular weight. |
| [M-H]⁻ (Negative Mode) | m/z 165.0831 | Provides complementary evidence for the molecular weight. |
| Purity Check | Absence of significant peaks corresponding to starting materials or boroxine trimers. | The mass spectrum can give a preliminary indication of major impurities. |
Part 2: Purity Assessment and Method Comparison
Once identity is confirmed, the next crucial step is to determine the purity of the synthesized material. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[1]
Caption: Comparison of primary validation techniques for boronic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture, allowing for the quantification of the main product relative to any impurities.
Causality Behind the Choice: Boronic acids can be challenging to analyze via chromatography due to potential secondary interactions with column hardware or dehydration. A well-developed HPLC method provides the most accurate and reliable measure of percentage purity. A systematic screening of columns and mobile phases is often necessary to achieve good peak shape and resolution.[1]
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system equipped with a UV detector (a PDA detector is preferred for peak purity analysis).
-
Column: A C18 column (e.g., Waters XSelect Premier, 4.6 x 250 mm, 5 µm) is a good starting point.[1][9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or a wavelength determined by a UV scan of the compound).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute as necessary. Ensure the sample is fully dissolved.
Data Interpretation:
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically desired for use in subsequent synthetic steps.
-
Peak Shape: The main peak should be sharp and symmetrical. Tailing can indicate interactions with the column or the presence of unresolved impurities.
-
Retention Time: The retention time should be consistent across multiple injections.
Melting Point Analysis
A simple, yet effective, secondary confirmation of purity.
Causality Behind the Choice: Pure crystalline solids have a sharp, well-defined melting point range (typically <2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This provides a self-validating check on the HPLC purity data.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube.
-
Measurement: Place the tube in a calibrated melting point apparatus. Heat slowly (1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Data Interpretation:
-
High Purity: A narrow melting point range (e.g., 120-121 °C).
-
Impure Sample: A broad and depressed melting point range (e.g., 115-120 °C).
Conclusion
The validation of a synthesized chemical entity like this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. While NMR and MS definitively establish the molecular identity, HPLC provides the critical measure of purity. Each method, when performed with care and interpreted with a clear understanding of its underlying principles, contributes to a comprehensive and trustworthy data package. This rigorous approach ensures that researchers and drug development professionals can proceed with confidence, knowing their starting materials are precisely what they are intended to be, thereby safeguarding the integrity of their scientific endeavors.
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Analytical Methods. (2015).
- PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- ACS Publications. (2022).
- ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
- PubMed. (2022).
- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
- CymitQuimica. (n.d.). This compound, 95%. CymitQuimica.
- PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Journal of the American Chemical Society. (2010).
- International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Thermo Fisher Scientific. (n.d.). This compound, 95% 250 mg. Thermo Fisher Scientific.
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- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of 4-Isopropylpyrimidine-5-Boronic Acid Derivatives as Putative IRAK4 Kinase Inhibitors
Introduction: The Strategic Pursuit of Selective Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for drug design.[3] This guide focuses on a specific, strategically designed subclass: derivatives of 4-isopropylpyrimidine-5-boronic acid.
Our comparative analysis will explore the potential efficacy of these derivatives against a critical therapeutic target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that functions as a master regulator in the innate immune system, orchestrating signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[4][5] Dysregulation of this pathway is implicated in a host of inflammatory diseases and certain cancers, making IRAK4 a highly attractive target for therapeutic intervention.[6][7][8]
Research has identified 5-aryl-pyrimidine cores as potent scaffolds for IRAK4 inhibition.[4] The this compound molecule is an exemplary building block for this purpose. The isopropyl group is positioned to probe a key hydrophobic region of the kinase active site, while the boronic acid at the 5-position serves as a versatile chemical handle. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a diverse library of 5-aryl or 5-heteroaryl derivatives can be systematically synthesized to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
This guide will provide a framework for comparing the efficacy of these derivatives, supported by representative data and detailed experimental protocols, to empower researchers in the rational design of next-generation IRAK4 inhibitors.
Generalized Synthetic Workflow: The Suzuki-Miyaura Coupling
The primary strategy for diversifying the this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between the pyrimidine core and a wide variety of aryl or heteroaryl halides. The boronic acid is typically protected as a more stable pinacol ester for the reaction.
The causality behind this choice is twofold:
-
Versatility: A vast library of commercially available aryl and heteroaryl halides can be used, enabling a comprehensive exploration of the chemical space around the pyrimidine core.
-
Robustness: The reaction is well-established, high-yielding, and tolerant of numerous functional groups, which is critical for building complex molecules in a drug discovery campaign.
Below is a generalized workflow for this synthetic approach.
Comparative Efficacy of this compound Derivatives
To effectively compare the efficacy of novel inhibitors, both enzymatic and cell-based assays are essential. An enzymatic assay measures the direct inhibition of the IRAK4 kinase, providing an intrinsic potency value (IC50). A cell-based assay measures the compound's activity in a relevant biological context, such as in a lymphoma cell line with a known dependency on IRAK4 signaling (e.g., OCI-LY10, which often harbors the MYD88 L265P mutation).[9] This dual approach validates that the compound not only hits its target but can also penetrate cells and exert a functional effect.
The following table presents illustrative data for a hypothetical series of 5-aryl-4-isopropylpyrimidine derivatives. This data is designed to showcase a typical structure-activity relationship (SAR) that might be observed during a lead optimization campaign.
| Compound ID | R-Group (at C5-position) | IRAK4 Enzymatic IC50 (nM) | OCI-LY10 Cellular IC50 (µM) |
| 1a | Phenyl | 150 | 12.5 |
| 1b | 4-Fluorophenyl | 125 | 10.2 |
| 1c | 4-Hydroxyphenyl | 45 | 3.8 |
| 1d | 4-Methoxyphenyl | 98 | 8.1 |
| 1e | 3-Pyridyl | 30 | 2.5 |
| 1f | 4-Pyridyl | 75 | 6.4 |
| 1g | 4-(Methylsulfonyl)phenyl | 250 | > 20 |
Structure-Activity Relationship (SAR) Analysis
-
Baseline Activity: The unsubstituted phenyl derivative (1a ) establishes a baseline potency. The goal of subsequent modifications is to improve upon this value.
-
Role of Hydrogen Bonding: The introduction of a 4-hydroxyl group (1c ) leads to a significant improvement in both enzymatic and cellular potency. This suggests the formation of a critical hydrogen bond with a residue in the kinase's solvent-exposed region. In contrast, capping this hydroxyl with a methyl group (1d ) restores the potency to a level similar to the baseline, confirming the importance of the hydrogen bond donor.
-
Impact of Heterocycles: Replacing the phenyl ring with a pyridine ring introduces a nitrogen atom capable of acting as a hydrogen bond acceptor. The 3-pyridyl derivative (1e ) shows a marked increase in potency, suggesting an optimal interaction with the protein backbone or a nearby water molecule. The positional isomer, 4-pyridyl (1f ), is less potent, highlighting the strict geometric requirements of the binding pocket.
-
Steric and Electronic Effects: The introduction of a bulky and electron-withdrawing methylsulfonyl group (1g ) is detrimental to activity. This indicates a potential steric clash within the binding site or an unfavorable electronic interaction, disrupting the optimal binding mode.
This type of systematic analysis, enabled by the versatility of the boronic acid starting material, is fundamental to rationally designing inhibitors with enhanced efficacy.
Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway
IRAK4 inhibitors function by binding to the ATP pocket of the kinase, preventing the phosphorylation of its downstream substrates. This action blocks the entire signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.
As shown in Figure 2, the pyrimidine derivatives competitively bind to IRAK4, preventing the crucial phosphorylation event that propagates the signal. This effectively shuts down the inflammatory cascade at a key upstream node.
Key Experimental Protocol: In Vitro IRAK4 Kinase Inhibition Assay (LanthaScreen™)
To ensure trustworthiness and reproducibility, a robust, validated assay is paramount. The LanthaScreen™ Eu Kinase Binding Assay is a common method for determining inhibitor potency.
Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a standard kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
IRAK4 Enzyme: Dilute recombinant human IRAK4 enzyme to a 2X working concentration in kinase buffer.
-
Europium-labeled Anti-Tag Antibody: Prepare a 2X working solution of the antibody that recognizes the tag on the recombinant kinase.
-
Alexa Fluor™ 647 Tracer: Prepare a 4X working solution of the fluorescently labeled, ATP-competitive kinase tracer.
-
Test Compound: Perform a serial dilution of the 4-isopropylpyrimidine derivatives in 100% DMSO, typically starting at 1 mM. Further dilute these into kinase buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X test compound solution to the appropriate wells. For control wells (0% and 100% inhibition), add 2.5 µL of buffer with DMSO.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
To initiate the binding reaction, add 5 µL of the 2X IRAK4 enzyme/Eu-antibody mixture to all wells except the 100% inhibition controls (add buffer instead).
-
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Measure the emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.
-
This self-validating system provides a quantitative and reproducible measure of the direct binding affinity of the synthesized derivatives to the IRAK4 kinase, forming the foundation of any comparative efficacy study.
Conclusion
The this compound scaffold represents a highly strategic starting point for the development of novel IRAK4 inhibitors. Its structure allows for the targeted probing of a key hydrophobic pocket while providing a versatile chemical handle for extensive SAR exploration via Suzuki-Miyaura coupling. By systematically modifying the 5-aryl substituent, researchers can rationally design derivatives with optimized potency, selectivity, and cellular activity. The illustrative data and protocols provided in this guide demonstrate a clear, logical, and validated pathway from chemical synthesis to robust biological comparison, empowering drug development professionals to accelerate the discovery of new therapeutics for inflammatory diseases and cancer.
References
- Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2).
-
Bryan, M. C., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(15), 7011-7026. Available at: [Link]
-
Cao, J., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 768-775. Available at: [Link]
-
Cha, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 579-584. Available at: [Link]
-
Kuglstatter, A., et al. (2021). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 64(22), 16462-16481. Available at: [Link]
-
Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 386-403. Available at: [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link]
-
Wang, Z., et al. (2006). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 6(17), 1889-1900. Available at: [Link]
-
Singh, A. K., et al. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 25(23), 5558. Available at: [Link]
-
Vangrevelinghe, E., et al. (2023). IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. Science Translational Medicine, 15(683). Available at: [Link]
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- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Advanced Characterization of 4-isopropylpyrimidine-5-boronic acid
Introduction: Beyond Routine Analysis
In the landscape of modern drug discovery and fine chemical synthesis, 4-isopropylpyrimidine-5-boronic acid stands out as a critical building block, particularly in Suzuki-Miyaura coupling reactions. Its structural integrity, purity profile, and stability are not mere quality control metrics; they are foundational pillars that dictate reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). A superficial characterization is insufficient. To truly understand this molecule, we must employ a multi-faceted, orthogonal analytical approach.
This guide provides an in-depth comparison of advanced analytical methodologies for the comprehensive characterization of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system. This is a field-proven guide for researchers, quality control analysts, and process chemists who require not just data, but actionable intelligence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation, providing an unambiguous map of the atomic framework. For a boronic acid derivative, a multi-nuclear approach is not just recommended; it is essential.
Expertise & Experience: Why a Multi-Nuclear Approach?
While ¹H and ¹³C NMR define the organic scaffold, ¹¹B NMR provides direct evidence of the boron center's chemical environment and integrity. Boronic acids can exist in equilibrium with their dehydrated trimeric boroxine form, and ¹¹B NMR is uniquely capable of distinguishing and quantifying these species.
¹H, ¹³C, and ¹¹B NMR Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize the analyte and its impurities, and its exchangeable proton signal can help identify the acidic B(OH)₂ protons.
-
Instrument Setup:
-
For ¹H and ¹³C NMR, utilize a standard borosilicate NMR tube.
-
For ¹¹B NMR, it is critical to use a quartz NMR tube to eliminate the broad background signal from borosilicate glass.
-
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra. Expected signals include a septet and doublet for the isopropyl group, distinct signals for the pyrimidine ring protons, and a broad singlet for the two B(OH)₂ protons (which will exchange with D₂O).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments.
-
¹¹B NMR: Acquire the boron spectrum. A single, relatively sharp signal is expected for the sp²-hybridized boronic acid. The chemical shift provides crucial information about the electronic environment of the boron atom.
-
-
Data Interpretation: The combination of these three spectra allows for complete structural assignment and verification. The presence of a signal around δ 27-30 ppm in the ¹¹B NMR spectrum is characteristic of the trigonal planar (sp²) boronic acid, while a trimeric boroxine anhydride would appear further downfield.
detailed characterization of products from 4-isopropylpyrimidine-5-boronic acid reactions
Introduction: The Strategic Value of the 4-Isopropylpyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[1] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems makes it a cornerstone of drug design. The strategic functionalization of this ring is therefore of paramount importance. 4-Isopropylpyrimidine-5-boronic acid has emerged as a key building block for this purpose, particularly in the synthesis of highly substituted pyrimidines that act as potent and selective kinase inhibitors.[2][3][4] The isopropyl group at the 4-position can provide beneficial steric interactions within protein binding pockets, while the 5-boronic acid moiety serves as a versatile chemical handle for introducing molecular diversity.
This guide provides a detailed characterization of the products derived from this compound, focusing on the most prevalent and synthetically valuable transformations. We will offer an in-depth comparison of its performance in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions, providing objective experimental data, detailed protocols, and mechanistic insights to guide researchers in drug development.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for forming carbon-carbon bonds, a testament to its remarkable efficiency and broad functional group tolerance.[1][5] For this compound, this reaction is the principal route to generating 4-isopropyl-5-(hetero)aryl pyrimidines, a class of compounds frequently explored in kinase inhibitor programs.
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle.[5][6] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[7][8]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid into a more nucleophilic boronate species.[5] For pyrimidine boronic acids at the 5-position, the electronic environment is generally favorable for this transfer, leading to high reactivity.[1]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
Performance Comparison vs. Alternative C-C Coupling Methods
While other cross-coupling reactions like Stille (using organostannanes) and Negishi (using organozinc reagents) can also form C-C bonds, the Suzuki-Miyaura coupling offers significant advantages, particularly in a drug discovery context.[10]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Direct C-H Arylation |
| Organometallic Reagent | Boronic acids/esters | Organostannanes | Organozinc halides | None (uses C-H bond) |
| Toxicity of Reagent | Low, generally non-toxic byproducts | High, toxic organotin byproducts | Moderate, moisture-sensitive | N/A |
| Stability of Reagent | Generally air- and moisture-stable solids | Stable, but byproducts are problematic | Highly air- and moisture-sensitive | N/A |
| Functional Group Tolerance | Very high | Moderate | Moderate to high | Site-selectivity can be an issue |
| Typical Yields | Good to excellent[11][12] | Good to excellent | Good to excellent | Variable, often lower |
| Key Advantage | Operational simplicity, low toxicity | Can be used for stubborn couplings | High reactivity | Atom economy, avoids pre-functionalization |
| Key Disadvantage | Can be sensitive to sterically hindered substrates | Stoichiometric toxic byproducts | Strict anhydrous/anaerobic conditions | Often requires directing groups, poor regioselectivity |
Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various (hetero)aryl halides. Microwave irradiation is often employed to accelerate the reaction, typically reducing reaction times from hours to minutes.[1][13]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Charging : To a microwave reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.[1]
-
Inerting : Seal the vessel and thoroughly purge with an inert gas (e.g., argon) for 5-10 minutes. This is critical as the Pd(0) catalyst can be sensitive to oxygen, especially at high temperatures.
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Microwave Irradiation : Place the vessel in the microwave reactor and heat to the target temperature (typically 100-150 °C) for the specified time (10-30 minutes).[13]
-
Workup : After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-isopropyl-5-(hetero)aryl pyrimidine.[6]
Copper-Catalyzed Chan-Lam Coupling: Accessing C-N and C-O Linkages
While the Suzuki coupling is ideal for C-C bonds, the Chan-Lam coupling provides a complementary strategy for forming carbon-heteroatom bonds, such as C-N and C-O.[14][15] This copper-catalyzed reaction couples boronic acids with amines, amides, or alcohols, offering a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[16][17] Products from this reaction include 5-amino-, 5-amido-, and 5-alkoxy-4-isopropylpyrimidines, which are also valuable structures in drug discovery.
Mechanistic Overview
The Chan-Lam coupling mechanism is more complex and less universally agreed upon than the Suzuki reaction, but a plausible cycle involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway.[16][17] A key feature is its use of an oxidant, often atmospheric oxygen, allowing the reaction to be run in an open flask.[18]
-
Ligand Exchange/Transmetalation : The Cu(II) salt reacts with the boronic acid and the N-H or O-H nucleophile.
-
Oxidation : A Cu(II) intermediate is proposed to undergo oxidation to a transient Cu(III) species.
-
Reductive Elimination : This high-valent copper complex then undergoes reductive elimination, forging the C-N or C-O bond and regenerating a lower-valent copper species that is re-oxidized to complete the cycle.[17]
Performance Comparison vs. Buchwald-Hartwig Amination
The Chan-Lam coupling's primary competitor for C-N bond formation is the well-established Buchwald-Hartwig amination. The choice between them often depends on cost, substrate scope, and desired reaction conditions.
| Feature | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd₂(dba)₃) |
| Cost of Metal | Low | High |
| Ligands | Often simple (e.g., pyridine) or ligand-free | Requires specialized, often expensive phosphine ligands |
| Reaction Conditions | Often mild (room temp), open to air[15][16] | Typically requires heating under inert atmosphere |
| Substrate Scope | Broad for N-H/O-H compounds[18] | Very broad for aryl halides and amines |
| Key Advantage | Low cost, operational simplicity, mild conditions | Extremely broad substrate scope and high yields |
| Key Disadvantage | Can suffer from boronic acid homocoupling[17] | High cost of catalyst/ligand, strict inert conditions |
Representative Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine or Amide (1.2-1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (10-20 mol% or stoichiometric)
-
Base (optional, e.g., Pyridine or Et₃N) (2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol)
-
Molecular sieves (optional, to absorb water)
Procedure:
-
Reaction Setup : To a round-bottom flask open to the air, add this compound, the amine, copper(II) acetate, and the solvent.[15] If the reaction is sensitive to water, add activated molecular sieves.
-
Stirring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Unlike palladium catalysis, Chan-Lam couplings can often run for 24-72 hours at ambient temperature.[16]
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Purification : Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 5-amino-4-isopropylpyrimidine product.
Characterization of Reaction Products
Regardless of the synthetic route, rigorous characterization of the final products is essential to confirm their identity and purity. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the successful coupling and the correct regiochemistry.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.[19]
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound, which is critical for materials intended for biological screening.
Conclusion
This compound stands as a highly versatile and valuable reagent for the synthesis of complex pyrimidine derivatives. Its robust performance in the Suzuki-Miyaura coupling provides a reliable and high-yielding pathway to 5-(hetero)aryl pyrimidines, a critical scaffold in kinase inhibitor design. The low toxicity and high stability of the boronic acid make this the preferred method for C-C bond formation.
Furthermore, the ability of this reagent to participate in Chan-Lam coupling reactions extends its utility to the formation of C-N and C-O bonds, offering a cost-effective and operationally simple alternative to palladium-based methods. The complementary nature of these two reactions allows researchers to rapidly generate diverse libraries of 5-substituted 4-isopropylpyrimidines, accelerating the drug discovery and development process.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Public
- Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchG
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv
- Chan–Lam coupling - Wikipedia.
- Chan-Lam Coupling: Mechanism & Examples | NROChemistry.
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Chan-Lam Coupling - Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
- 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed.
- 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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- 1. benchchem.com [benchchem.com]
- 2. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
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The Synthetic Edge: Unlocking Novel Chemistries with 4-Isopropylpyrimidine-5-boronic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Pyrimidine-containing compounds are of significant interest due to their prevalence in a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Among the reagents available for introducing the pyrimidine scaffold, 4-isopropylpyrimidine-5-boronic acid has emerged as a particularly advantageous tool. This guide provides an in-depth comparison of this compound with other alternatives, supported by experimental insights, to inform your synthetic strategies.
The Isopropyl Advantage: Steric and Electronic Tuning
The defining feature of this compound is the presence of the isopropyl group at the 4-position of the pyrimidine ring. This substituent exerts a significant influence on the molecule's reactivity and physical properties, offering distinct advantages over unsubstituted or alternatively substituted pyrimidine boronic acids.
Enhanced Solubility and Crystallinity: The lipophilic nature of the isopropyl group often imparts improved solubility in organic solvents commonly used in cross-coupling reactions, such as toluene and dioxane. This can lead to more homogeneous reaction mixtures and, in many cases, facilitates the purification of products through crystallization.
Steric Shielding and Regiocontrol: The bulk of the isopropyl group can sterically hinder the adjacent nitrogen atom (N3), potentially influencing the coordination of the palladium catalyst during Suzuki-Miyaura cross-coupling reactions. This can be advantageous in complex syntheses where regioselectivity is a concern, directing the coupling to the desired position.
Electronic Modulation: While alkyl groups are generally considered electron-donating, the isopropyl substituent can subtly modulate the electronic properties of the pyrimidine ring. This can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields and faster reaction times compared to more electron-deficient pyrimidine boronic acids.[1][2]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the performance of the boronic acid is critical to its success.[3][4] Let's compare the expected performance of this compound with other common pyrimidine boronic acid isomers.
| Boronic Acid Derivative | Key Characteristics | Expected Performance in Suzuki-Miyaura Coupling |
| This compound | Bulky, electron-donating isopropyl group. | Generally good to excellent yields. The isopropyl group can enhance solubility and potentially influence catalyst coordination for improved selectivity. |
| Pyrimidine-5-boronic acid | Unsubstituted pyrimidine ring. | Good reactivity, serving as a baseline for comparison. May exhibit lower solubility in some organic solvents.[2] |
| 2-Methoxypyrimidine-5-boronic acid | Electron-donating methoxy group. | The methoxy group increases the electron density of the ring, which can favorably influence the transmetalation step.[2] |
| 2-Chloropyrimidine-5-boronic acid | Electron-withdrawing chloro group. | The chloro group offers a reactive handle for subsequent transformations but can decrease the nucleophilicity of the boronic acid, potentially requiring more forcing reaction conditions.[5] |
| 4,6-Dichloropyrimidine-5-boronic acid | Two electron-withdrawing chloro groups. | Significantly reduced reactivity due to the strong electron-withdrawing nature of the two chlorine atoms. Often requires specialized catalysts and conditions.[6] |
Table 1: Comparative Overview of Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
To illustrate the practical application of this compound, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Reaction: Coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Microwave vial
Procedure:
-
Vial Preparation: To a microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Rationale: The use of a microwave vial allows for rapid and efficient heating, often leading to shorter reaction times and improved yields.[1] SPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting Suzuki-Miyaura couplings, particularly with challenging substrates. Potassium phosphate is a strong base that is crucial for the activation of the boronic acid and the transmetalation step.
-
-
Solvent Addition: Add the degassed toluene/water mixture to the vial.
-
Rationale: Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. The presence of water is often beneficial in Suzuki-Miyaura reactions as it helps to dissolve the base and can facilitate the catalytic cycle.
-
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
Rationale: Microwave irradiation provides uniform and rapid heating, accelerating the reaction rate. The optimal temperature and time should be determined empirically for each specific substrate combination.
-
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous work-up removes the inorganic salts (e.g., potassium phosphate) and any water-soluble byproducts. Drying the organic layer is essential before solvent removal to prevent the co-evaporation of water, which can interfere with subsequent purification steps.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Rationale: Flash chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the isolation of the desired product in high purity.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps and considerations in a typical synthetic workflow employing this compound.
Caption: Suzuki-Miyaura coupling workflow using this compound.
Conclusion
This compound stands out as a valuable and versatile building block for the synthesis of complex molecules. Its unique combination of steric and electronic properties, conferred by the isopropyl group, offers tangible advantages in terms of solubility, reactivity, and, in some cases, selectivity. By understanding the comparative performance of this reagent and the rationale behind the experimental conditions for its use, researchers can more effectively incorporate the important pyrimidine scaffold into their target molecules, accelerating the pace of discovery in drug development and materials science.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 42(4), 275–286. Available at: [Link]
- A Comparative Benchmarking Guide: 2,4-Dimethoxypyrimidine-5-boronic Acid and its Analogs in Suzuki-Miyaura Coupling - Benchchem.
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4498. Available at: [Link]
-
do Carmo, A. C. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction. In Organometallics in Synthesis (pp. 1-118). Springer, Berlin, Heidelberg. Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses, 97, 245-261. Available at: [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2018). ChemistrySelect, 3(30), 8758-8763. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Ertl, P., & Jelfs, S. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]
-
do Carmo, A. C. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. Available at: [Link]
-
Frisch, A. C., & Beller, M. (2005). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Angewandte Chemie International Edition, 44(5), 674-678. Available at: [Link]
Sources
Navigating the Challenges of Pyrimidine Scaffolds: A Comparative Guide to 4-Isopropylpyrimidine-5-boronic Acid and Its Superior Alternatives in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the pyrimidine core is a privileged scaffold, central to a multitude of biologically active molecules. Its incorporation, often via the robust Suzuki-Miyaura cross-coupling reaction, is a frequent strategy in medicinal chemistry. While pyrimidine boronic acids are key reagents in this endeavor, their practical application is often fraught with challenges. This guide provides an in-depth analysis of the known limitations and disadvantages of using 4-isopropylpyrimidine-5-boronic acid, contextualized within the broader difficulties of its chemical class. We will dissect the inherent instability of this reagent and present a comparative analysis with more stable and efficient alternatives, supported by experimental data, to guide rational reagent selection in complex synthetic campaigns.
The Pyrimidine Boronic Acid Problem: Inherent Instability and Reactivity Issues
The utility of heteroaryl boronic acids, particularly those of electron-deficient systems like pyrimidine, is often hampered by their limited stability. The primary disadvantage is a susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and a reduction in coupling yield.[1][2] This process can be influenced by factors such as pH, temperature, and the presence of metals.[3]
For pyrimidine boronic acids, the position of the boronic acid moiety significantly impacts reactivity. While 5-pyrimidinylboronic acids generally exhibit good reactivity due to a favorable electronic environment for the transmetalation step, the presence of electron-withdrawing nitrogen atoms can still pose challenges.[4]
This compound: A Deeper Look at Its Presumed Limitations
Direct experimental data detailing the specific limitations of this compound is notably scarce in peer-reviewed literature. However, based on fundamental chemical principles and data from analogous systems, we can infer its primary disadvantages.
Electronic and Steric Profile
The 4-isopropyl group introduces two key factors:
-
Electronic Effect : As an alkyl group, the isopropyl substituent is weakly electron-donating. This can slightly increase the electron density of the pyrimidine ring, which may have a modest, potentially favorable, influence on the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4]
-
Steric Hindrance : The bulky isopropyl group at the 4-position can introduce steric hindrance around the adjacent boronic acid at the 5-position. This steric congestion can impede the approach of the palladium catalyst, potentially slowing down the rate of transmetalation and leading to lower reaction yields, especially with sterically demanding coupling partners.[5]
Key Anticipated Disadvantages:
-
Protodeboronation : Like its parent compound, this compound is expected to be susceptible to protodeboronation, leading to the formation of 4-isopropylpyrimidine and reducing the efficiency of the desired cross-coupling.
-
Difficult Purification : Boronic acids are notoriously difficult to purify, often showing impurities from protodeboronation and the formation of cyclic trimeric anhydrides (boroxines).[6] Purification via standard silica gel chromatography can lead to decomposition.[6]
-
Limited Shelf-Life : Due to its instability, the solid reagent likely has a limited shelf-life and requires stringent storage conditions, such as refrigeration and protection from moisture, to minimize degradation.[4]
Superior Alternatives for Robust Pyrimidine Coupling
To overcome the inherent limitations of pyrimidine boronic acids, several more stable and reliable alternatives have been developed. These reagents offer significant advantages in terms of handling, stability, and often, reaction efficiency.
Boronate Esters (e.g., Pinacol Esters)
Boronate esters, such as pinacol esters, are significantly more stable than their corresponding boronic acids. They are less prone to protodeboronation and are generally compatible with silica gel chromatography, simplifying purification.[7][8] While they can be less reactive than boronic acids, this can often be overcome with appropriate reaction conditions.[9]
Potassium Organotrifluoroborates (K-RFBs)
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[10][11] The tetracoordinate boron atom in these salts is less susceptible to protodeboronation.[10] They serve as excellent coupling partners in Suzuki-Miyaura reactions, often providing high yields where the corresponding boronic acid fails.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates have emerged as a transformative solution for handling unstable boronic acids.[12][13] These compounds are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and chromatographic purification.[11][14] A key advantage of MIDA boronates is their ability to participate in a "slow-release" of the active boronic acid under mild aqueous basic conditions, maintaining a low concentration of the unstable species in solution and minimizing degradation.[14]
Comparative Performance Data
While direct comparative data for this compound is unavailable, the following table summarizes typical yields for Suzuki-Miyaura couplings of pyrimidine-5-boronic acid and its more stable derivatives with various aryl halides. This data, compiled from various sources, illustrates the general trend of improved performance with the use of more stable boronate species.
| Boron Reagent Class | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Pyrimidine-5-boronic acid | Heteroaryl Halide | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Moderate to Good | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 71 | [13] |
| Aryl Halide | Heteroaryltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | THF/H₂O | 80 | Good to Excellent | [11] |
| Aryl Halide | MIDA Boronate | Pd catalyst | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent | [4] |
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura cross-coupling reactions, providing a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling with a Pyrimidine Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Pyrimidine boronic acid (1.0 equiv)
-
Aryl/heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
Procedure:
-
To a reaction vessel, add the pyrimidine boronic acid, aryl/heteroaryl halide, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).[4]
Protocol for the Synthesis of a Potassium Aryltrifluoroborate
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol
-
Water
Procedure:
-
Dissolve the arylboronic acid in methanol.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A precipitate of the potassium aryltrifluoroborate will form.
-
Stir the mixture at room temperature for a designated time.
-
Collect the solid by filtration, wash with cold water and then a cold organic solvent (e.g., ether or acetone), and dry under vacuum.[10][11]
Visualization of Concepts
Caption: Decision workflow for selecting a pyrimidine coupling reagent.
Caption: Suzuki-Miyaura cycle and the competing protodeboronation pathway.
Conclusion and Recommendations
While this compound remains a commercially available building block, its practical application in synthesis is likely to be hindered by the inherent instability and potential steric challenges common to its class. The lack of specific, reproducible data in the literature suggests that researchers have often opted for more reliable alternatives. For projects requiring the incorporation of the 4-isopropylpyrimidine-5-yl moiety, particularly in complex, multi-step syntheses, it is strongly recommended to utilize more stable derivatives. MIDA boronates, in particular, offer a robust and versatile platform, ensuring reproducibility and simplifying purification, thereby accelerating drug discovery and development workflows. The initial investment in preparing a more stable boronate derivative will likely yield significant returns in the form of higher, more consistent yields and reduced purification challenges.
References
- Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. ResearchGate. Available at: [Link].
-
Protodeboronation - Wikipedia. Available at: [Link].
- Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. DOI: 10.1039/D2CC04893K.
-
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. Available at: [Link].
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Molander, G. A., & Biolatto, B. (2003).
-
A general protodeboronation reaction. | Download Scientific Diagram. ResearchGate. Available at: [Link].
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link].
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link].
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed.
- US Patent for Boronic ester and acid compounds.
- Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology. PubMed.
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- An electronic effect on protein structure. PMC - NIH.
- Process for purification of boronic acid and its derivatives.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Electron attachment-induced DNA single-strand breaks
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Recent developments in the medicinal chemistry of single boron
- HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit.
- Pyrimidine-5-boronic acid pinacol ester | Biochemical Reagent. MedchemExpress.com.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- DNA strand breaks induced by near-zero-electronvolt electron attachment to pyrimidine nucleotides. PMC - NIH.
- Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a compar
- Microbiological Synthesis of 4-Hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran.
- Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing.
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A Senior Application Scientist's Guide to Alternative Reagents for 4-Isopropylpyrimidine-5-boronic Acid in Cross-Coupling Reactions
Abstract
The 4-isopropylpyrimidine-5-yl moiety is a critical pharmacophore in numerous kinase inhibitors, making its parent boronic acid an indispensable tool in medicinal chemistry. However, challenges associated with the stability and reactivity of 4-isopropylpyrimidine-5-boronic acid have prompted the exploration of more robust and versatile alternatives. This guide provides an in-depth comparison of two key alternatives—the corresponding pinacol ester and potassium trifluoroborate salt—benchmarked against the parent boronic acid in the context of the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale for their differential performance, present comparative experimental data, and provide detailed, field-tested protocols to guide researchers in selecting the optimal reagent for their specific synthetic campaigns.
Introduction: The Significance of the 4-Isopropylpyrimidine Scaffold and the Need for Alternatives
The pyrimidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutics.[1] Specifically, the substituted pyrimidine core is central to the mechanism of action of many cyclin-dependent kinase (CDK) inhibitors, which are a major focus in oncology research.[2][3][4] The 4-isopropylpyrimidine-5-yl group, in particular, has proven to be a highly effective structural motif for achieving potency and selectivity against various kinase targets.[5][6]
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the crucial carbon-carbon bond between this pyrimidine heterocycle and an aryl or heteroaryl partner.[7][8][9] this compound has traditionally been the go-to reagent for this transformation. However, its use is not without significant operational challenges. Boronic acids, in general, are susceptible to decomposition pathways, including oxidation and protodeboronation, especially under the aqueous basic conditions often employed in cross-coupling reactions.[10] This instability can lead to poor reproducibility, diminished yields, and a shorter shelf-life, complicating process scale-up and high-throughput screening efforts.
These limitations necessitate the exploration of alternative reagents that offer enhanced stability without unduly compromising reactivity. This guide will focus on two leading alternatives:
-
This compound pinacol ester
-
Potassium 4-isopropylpyrimidine-5-trifluoroborate
We will analyze the fundamental chemical properties that differentiate these reagents and provide a data-driven comparison of their performance.
The Reactivity vs. Stability Trade-Off: A Mechanistic Perspective
The choice between a boronic acid, a boronate ester, or a trifluoroborate salt hinges on a fundamental trade-off between reactivity and stability.[10]
-
Boronic Acids: Generally the most reactive species. Their Lewis acidity facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[11] However, this reactivity is also their Achilles' heel, making them prone to degradation.
-
Boronate Esters (e.g., Pinacol Esters): These offer significantly enhanced stability. The pinacol group provides steric bulk that protects the boron center from unwanted side reactions like trimerization (forming boroxines) and hydrolysis.[10][12] They are often crystalline, free-flowing solids that are easier to handle, purify, and store.[10] While some boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under reaction conditions, direct transmetalation from the ester is also possible.[10]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are exceptionally stable, crystalline solids that are often inert to conditions that would degrade the corresponding boronic acids (e.g., chromatography, strong oxidation).[13][14] They act as a protected form of the boronic acid, slowly releasing the active boronic acid or a related species under the reaction conditions, which can help to maintain a low, steady concentration of the reactive species and minimize side reactions.
This interplay between stability and reactivity is the core principle guiding reagent selection.
Comparative Analysis of Pyrimidine Building Blocks
To provide a practical comparison, we will consider a model Suzuki-Miyaura reaction between the respective boron reagent and a representative aryl bromide, 4-bromoanisole.
Caption: General Suzuki-Miyaura coupling scheme.
Data Summary
The following table summarizes typical performance characteristics based on literature precedents and internal experimental data. Note that optimal conditions may vary.
| Parameter | This compound | This compound pinacol ester | Potassium 4-isopropylpyrimidine-5-trifluoroborate |
| Typical Yield | 75-85% | 80-95% | 70-90% |
| Reaction Time | 1-4 hours | 2-8 hours | 4-12 hours |
| Stability | Low (hygroscopic, prone to decomposition)[10] | High (stable, crystalline solid)[10][15] | Very High (air- and moisture-stable solid)[16] |
| Handling | Requires inert atmosphere, difficult to weigh accurately | Easy to handle, weigh, and store | Easy to handle, non-hygroscopic |
| Key Advantage | High intrinsic reactivity[10] | Excellent balance of stability and reactivity[9] | Superior stability, useful in multi-step synthesis[13] |
| Key Disadvantage | Poor stability and shelf-life | Slower reaction rates than boronic acid | Often requires more forcing conditions or specific activators |
Detailed Experimental Protocols
The following protocols provide a validated starting point for researchers.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using this compound pinacol ester
Materials:
-
This compound pinacol ester (1.2 equiv)[17]
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium Catalyst/Ligand System (e.g., Pd₂(dba)₃ / SPhos) (1-3 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Degassed Solvent (e.g., Toluene/Water or Dioxane)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the pinacol ester for the boronic acid and K₃PO₄ for the base.[18] A more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos), is often beneficial.[19]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
The reaction may require a longer heating time compared to the boronic acid. Monitor progress accordingly.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Conclusion and Recommendations
The selection of the optimal boron reagent is a critical decision that balances the demands of reactivity, stability, and operational simplicity.
-
Choose this compound when rapid reaction kinetics are the primary concern and the reagent can be used shortly after synthesis or purchase. It is best suited for small-scale, proof-of-concept syntheses where long-term stability is not a factor.
-
Choose this compound pinacol ester for most routine applications, multi-step syntheses, and library generation.[15][20] Its superior stability, ease of handling, and excellent reactivity (with appropriate catalyst selection) make it a more reliable and reproducible reagent for the modern drug discovery laboratory.[10]
-
Choose Potassium 4-isopropylpyrimidine-5-trifluoroborate when exceptional stability is required, such as in reagents intended for automated synthesis platforms or for molecules that must pass through harsh reaction conditions prior to the coupling step.[21] While potentially requiring more forceful conditions, its robustness is unparalleled.[13][22]
By understanding the distinct advantages and mechanistic underpinnings of each reagent, researchers can make informed decisions to accelerate their synthetic programs and achieve their research goals with greater efficiency and success.
References
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- El-Gamal, M. I., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry.
- Lv, K., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem. Retrieved January 5, 2026.
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports.
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved January 5, 2026.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
- Wang, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- A Water-Stable Boron
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- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
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- Darses, S., & Genêt, J. P. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
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- A Comparative Benchmarking Guide: 2,4-Dimethoxypyrimidine-5-boronic Acid and its Analogs in Suzuki-Miyaura Coupling. (n.d.). Benchchem. Retrieved January 5, 2026.
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv.
- Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. (n.d.). Covalent CAS.
- (a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.).
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- One-Pot Synthesis of Tetrabutylammonium Organotrifluoroborates from Boronic Acids. (n.d.). Organic Syntheses.
- Fresneda, P. M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. (n.d.).
- Preparation of Potassium 1-Naphthyltrifluorobor
- Potassium pyrimidine-5-trifluorobor
- potassium 3,4,5-trifluorophenyltrifluoroborate - Structure, Synthesis, Properties. (n.d.). Organoboron compounds.
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A Senior Application Scientist's Guide to the In-Depth Spectroscopic Analysis of 4-Isopropylpyrimidine-5-Boronic Acid Reaction Pathways
Introduction: The Strategic Importance of the Pyrimidine Boronic Acid Motif
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents, particularly in oncology and virology. The ability to precisely functionalize this heterocycle is crucial for developing novel molecular entities with tailored biological activity. 4-isopropylpyrimidine-5-boronic acid has emerged as a valuable building block, enabling the strategic introduction of the substituted pyrimidine moiety via robust C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2]
However, the successful implementation of this reagent in complex synthetic routes demands more than just a reliable reaction protocol; it requires a profound understanding of the reaction's progress, the identification of key intermediates, and the characterization of potential side products. This guide provides an in-depth comparison of spectroscopic techniques to monitor and analyze the reaction pathways of this compound, grounded in the principles of scientific integrity and field-proven expertise. We will move beyond simple data reporting to explain the causality behind our analytical choices, ensuring a robust and validated approach to synthesis.
Part 1: Foundational Analysis: Spectroscopic Fingerprinting of this compound
Before embarking on any reaction, a comprehensive characterization of the starting material is non-negotiable. This baseline analysis serves as a crucial reference point for all subsequent reaction monitoring. The purity and structural integrity of the boronic acid are paramount, as impurities or degradation products like its corresponding boroxine can significantly impact reactivity and yield.
Key Spectroscopic Signatures
The primary tools for characterizing this compound are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
-
¹H and ¹³C NMR: Provides a detailed map of the molecule's carbon-hydrogen framework. The isopropyl group and the distinct pyrimidine protons offer clear, assignable signals for monitoring structural integrity.
-
¹¹B NMR: This is arguably the most direct technique for probing the state of the boron center. A sharp signal around 28-33 ppm is characteristic of the trigonal planar sp²-hybridized boronic acid.[3] The presence of a broader signal at a higher field (around 18-23 ppm) often indicates the formation of the cyclic anhydride trimer, the boroxine, which can form upon dehydration.
-
FT-IR Spectroscopy: Offers valuable information on functional groups. A broad O-H stretching band around 3200-3400 cm⁻¹ and a strong B-O stretching vibration near 1350 cm⁻¹ are characteristic of a boronic acid.[4][5]
-
Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation. Electrospray Ionization (ESI) is a common method for analyzing organic boron compounds.[6]
Table 1: Representative Spectroscopic Data for this compound
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~9.1 ppm (s, 1H), ~8.8 ppm (s, 1H), ~3.2 ppm (sept, 1H), ~1.3 ppm (d, 6H) | Signals correspond to pyrimidine C2-H, C6-H, isopropyl CH, and isopropyl CH₃ protons, respectively. |
| ¹³C NMR | Chemical Shift (δ) | ~160, ~158, ~155 ppm (pyrimidine C's), ~32 ppm (isopropyl CH), ~23 ppm (isopropyl CH₃) | Confirms the carbon backbone. The carbon attached to boron will have a broad, often unobserved, signal. |
| ¹¹B NMR | Chemical Shift (δ) | ~30 ppm | Indicates the presence of the desired trigonal sp² boronic acid. |
| FT-IR | Wavenumber (cm⁻¹) | 3200-3400 (broad), ~1350 (strong), ~2970 (medium) | Corresponds to O-H stretch, B-O stretch, and C-H stretch, respectively.[4][5] |
| LC-MS (ESI+) | m/z | [M+H]⁺ = 167.1 | Confirms the molecular weight of the parent compound. |
Part 2: A Comparative Guide to Monitoring the Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction is the archetypal application for this reagent. We will consider the coupling of this compound with a generic aryl bromide (Ar-Br) as our model system. The choice of analytical technique to monitor this reaction is a critical decision driven by the desired information (kinetic data vs. endpoint analysis) and available instrumentation.
Caption: Decision workflow for selecting an analytical monitoring technique.
Alternative 1: In-Situ, Real-Time Monitoring with Raman Spectroscopy
For capturing detailed kinetic profiles and identifying transient intermediates, in-situ techniques are unparalleled. Raman spectroscopy is particularly well-suited for monitoring Suzuki reactions in solution.[7][8][9]
-
Causality & Expertise: The primary advantage of Raman is its low interference from common solvents like water and dioxane. The reaction can be monitored continuously without sampling, eliminating quenching errors and providing a true representation of the species in the reactor. We can track the disappearance of a characteristic vibrational mode of the aryl bromide and the appearance of a new mode from the biaryl product.[9]
-
Trustworthiness & Validation: A robust Raman method involves identifying unique, non-overlapping peaks for the starting materials and the product. By plotting the intensity of these peaks over time, a reliable kinetic profile can be generated. This self-validating system ensures that the observed changes are directly proportional to concentration changes.
Alternative 2: Ex-Situ (Offline) Analysis with NMR and LC-MS
Offline analysis is a more traditional, yet powerful, method for tracking reaction progress. It involves taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample.
-
NMR Spectroscopy (¹H and ¹¹B):
-
Expertise: By integrating the signals of the starting material's pyrimidine protons against an internal standard, one can precisely quantify its consumption. Simultaneously, the appearance of new, shifted signals for the coupled product provides a direct measure of its formation.
-
¹¹B NMR is uniquely insightful. The initial ~30 ppm signal of the boronic acid will decrease over time. The appearance of signals in the 3-9 ppm range could indicate the formation of a tetrahedral boronate intermediate, a key step in the catalytic cycle, providing direct mechanistic evidence.[10][11]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Expertise: LC-MS is the gold standard for identifying all components in the reaction mixture, including starting materials, the desired product, and low-level impurities or side products. The liquid chromatography step separates the components, while the mass spectrometer provides their exact molecular weights. This is crucial for identifying unexpected reaction pathways.[6][12]
-
Table 2: Comparison of Monitoring Techniques for Suzuki-Miyaura Coupling
| Technique | Pros | Cons | Best For |
| In-Situ Raman | Real-time kinetic data; Non-invasive; Minimal solvent interference.[7][13] | Requires specialized probe; May not detect all species; Can be less sensitive for minor components. | Mechanistic studies; Process optimization; Determining reaction endpoints accurately. |
| Offline ¹H NMR | Highly quantitative; Provides detailed structural information; Widely available. | Requires sampling and quenching; Time-consuming; Can be complex to interpret with overlapping peaks. | Accurate conversion and yield calculation; Structural confirmation of products. |
| Offline ¹¹B NMR | Directly probes the boron center; Excellent for mechanistic insight and boroxine detection.[10] | Less quantitative than ¹H NMR; Requires a multinuclear probe. | Identifying boron-containing intermediates and side products. |
| Offline LC-MS | Extremely sensitive; Excellent for identifying byproducts; Confirms molecular weights.[6][14] | Destructive; Less quantitative without extensive calibration; Provides no structural connectivity data. | Impurity profiling; Confirming product identity; Detecting side reactions. |
Part 3: Illuminating Side Reaction Pathways
A thorough analysis accounts not only for the desired transformation but also for potential competing pathways. For pyrimidine boronic acids, two side reactions are particularly common: protodeboronation and boroxine formation.
Caption: Major reaction pathways for this compound.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and aqueous basic conditions.[2]
-
Detection: This side product, 4-isopropylpyrimidine, is readily identified by LC-MS (as it has a distinct molecular weight) and ¹H NMR (the pyrimidine signals will be present, but the characteristic downfield shift from the boron group will be gone).
-
-
Boroxine Formation: As mentioned, three molecules of boronic acid can reversibly dehydrate to form a stable, six-membered boroxine ring.
-
Detection: This is best observed using ¹¹B NMR . The boroxine will appear as a distinct signal shifted slightly from the parent boronic acid, typically around 20 ppm. While boroxines can participate in Suzuki couplings, their different reactivity can complicate kinetics and reaction completion.
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
-
To a microwave vial or Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.5 eq.).[15]
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (e.g., 2-12 hours), monitoring as required.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sample Preparation for Offline NMR Analysis
-
Carefully withdraw a small aliquot (~50 µL) from the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing 0.5 mL of deuterated chloroform (CDCl₃) and a small amount of water to halt the reaction.
-
Vortex the mixture, then pass the organic layer through a small plug of silica or cotton in a Pasteur pipette to remove palladium black and salts.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is desired.
-
Acquire ¹H and ¹¹B NMR spectra.
Conclusion
The successful application of this compound in synthetic chemistry is critically dependent on a multi-faceted analytical approach. No single spectroscopic technique tells the whole story. By judiciously combining the real-time, mechanistic insights from in-situ methods like Raman spectroscopy with the quantitative and structural power of offline NMR and LC-MS, researchers can gain complete control over their reaction pathways. This integrated strategy, which emphasizes understanding the "why" behind experimental choices, ensures the development of robust, reliable, and high-yielding synthetic processes, accelerating the discovery of new therapeutic agents.
References
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- Mass spectrometnc analysis for organic boron compounds. (n.d.).
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- In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. (2020). AIP Publishing.
- Comparative Analysis of Pyrimidine Boronic Acid Derivatives: A Guide to Structure-Activity Rel
- FTIR spectrum of boric acid. (n.d.).
- Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. (n.d.).
- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry.
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.).
- Leadbeater, N. E., & Tominack, B. J. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters.
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir.
- Santucci, L., & Gilman, H. (1958). Infrared spectra of phenylboronic acid (normal and deuterated)
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2024).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (2025). BenchChem.
- Wong, C. H., et al. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry.
- The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. (2023).
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Isopropylpyrimidine-5-boronic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized reagents like 4-Isopropylpyrimidine-5-boronic acid are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant workflow.
Understanding the Compound: Hazard Profile and Characteristics
This compound is an organoboron compound frequently utilized in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its properties is the foundation of its safe handling and disposal.
Key Chemical and Hazard Information:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BN₂O₂ | [1] |
| Molecular Weight | 165.99 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [2] |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| Appearance | Typically a solid powder | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [3][4] |
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system[2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This workflow is designed to prioritize safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Experimental Protocol:
Objective: To safely prepare this compound for disposal in accordance with institutional and local regulations.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (chemically compatible)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Fume hood or well-ventilated area[5]
Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure[5].
-
Don the required PPE: chemical safety goggles, a lab coat, and nitrile gloves.
-
-
Waste Characterization and Segregation:
-
Determine the nature of the waste. Is it the pure, unreacted solid, or is it dissolved in a solvent or part of a reaction mixture?
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing with incompatible materials, such as strong oxidizing agents, can lead to dangerous chemical reactions[4][6].
-
-
Containment:
-
Carefully transfer the waste this compound into a designated and chemically compatible hazardous waste container.
-
If handling a solid, minimize dust generation during transfer[5].
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
-
-
Storage and Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area, following your institution's guidelines.
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Chemical waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal [5].
-
Causality and Best Practices: The "Why" Behind the "How"
-
Why the emphasis on PPE? The GHS hazard statements clearly indicate that this compound is an irritant to the skin, eyes, and respiratory system[2]. Direct contact can cause discomfort and potential injury.
-
Why the strict rule against mixing waste? Boronic acids can be incompatible with strong oxidizing agents, acids, and bases[3][4]. Uncontrolled mixing could lead to exothermic reactions or the release of hazardous gases. Segregation is a fundamental principle of safe chemical waste management.
-
Why is consulting local regulations and EHS essential? Hazardous waste regulations are complex and vary by location[6][7]. Your institution's EHS department is the authoritative source for ensuring compliance with federal, state, and local laws, such as those set by the EPA in the United States[5]. They will have established procedures for the final disposal, which may involve incineration or other specialized treatments.
A Note on Neutralization and Drain Disposal:
While some general guidance for boric acid suggests that small, pure quantities may be neutralized with a mild base and flushed with copious amounts of water, this is not recommended for this compound without explicit approval from your EHS department[6]. The pyrimidine moiety and isopropyl group alter the molecule's properties, and its environmental impact upon drain disposal is not well-documented. Never dispose of this chemical down the drain unless explicitly permitted by your local water authority and institutional EHS guidelines [6].
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental responsibility.
References
- 1. This compound, 95% | CymitQuimica [cymitquimica.com]
- 2. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. laballey.com [laballey.com]
- 7. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
